molecular formula C8H5N2NaO2S B8144189 Sodium 2-aminobenzo[d]thiazole-5-carboxylate

Sodium 2-aminobenzo[d]thiazole-5-carboxylate

Cat. No.: B8144189
M. Wt: 216.19 g/mol
InChI Key: SNHBZXGSVFIVRX-UHFFFAOYSA-M
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Description

Sodium 2-aminobenzo[d]thiazole-5-carboxylate (CAS 2703756-61-8) is an organic sodium salt with the molecular formula C8H5N2NaO2S and a molecular weight of 216.19 g/mol. This compound serves as a highly versatile and crucial building block in medicinal chemistry and drug discovery, particularly for the construction of novel bioactive molecules based on the privileged 2-aminobenzo[d]thiazole scaffold . The 2-aminobenzo[d]thiazole core is a component of many compounds with diverse bioactivities, including antibacterial, antifungal, and anticancer properties . Research indicates that this scaffold is especially prominent in the design of new anticancer agents, where it functions as an inhibitor of various critical tumor-related proteins such as tyrosine kinases (e.g., CSF1R, EGFR, VEGFR-2) and serine/threonine kinases . The presence of both the 2-amino group and the carboxylate group on the benzothiazole nucleus provides two key sites for further chemical derivatization, enabling researchers to efficiently explore a wide chemical space around the molecule for structure-activity relationship (SAR) studies . This makes this compound an invaluable precursor for developing potential therapeutic agents. The product should be stored in an inert atmosphere at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

sodium;2-amino-1,3-benzothiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S.Na/c9-8-10-5-3-4(7(11)12)1-2-6(5)13-8;/h1-3H,(H2,9,10)(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHBZXGSVFIVRX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)[O-])N=C(S2)N.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N2NaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Sodium 2-aminobenzo[d]thiazole-5-carboxylate synthesis methods"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Sodium 2-aminobenzo[d]thiazole-5-carboxylate

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Foreword: Navigating the Synthesis of a Niche Benzothiazole Derivative

This technical guide delineates the synthetic pathways toward this compound, a molecule of interest within contemporary medicinal chemistry and materials science. The 2-aminobenzothiazole scaffold is a well-recognized pharmacophore, appearing in a range of compounds exhibiting antimicrobial, anticancer, and neuroprotective properties. The addition of a carboxylate group at the 5-position introduces a key functional handle for further derivatization or for modulating the physicochemical properties of the parent molecule.

This document moves beyond a mere recitation of reaction steps. It is structured to provide a deep, mechanistic understanding of the synthesis, empowering researchers to not only replicate the findings but also to innovate upon them. We will explore the strategic considerations behind the chosen synthetic routes, troubleshoot potential challenges, and ground our discussion in the established principles of organic chemistry.

Retrosynthetic Analysis and Strategic Overview

A direct, one-pot synthesis for this compound is not prominently described in the literature, necessitating a multi-step approach. Our retrosynthetic analysis identifies the key intermediate as 2-aminobenzo[d]thiazole-5-carboxylic acid . The final step is a straightforward acid-base reaction to form the desired sodium salt.

Our primary synthetic strategy hinges on the construction of the 2-aminobenzothiazole core from a suitably substituted aniline precursor. The most logical and widely adopted method for this transformation is the reaction of a substituted 2-aminothiophenol with a cyanating agent, or the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent (the Hugerschoff reaction and its variations).

Given the commercial availability of starting materials, we will focus on a pathway commencing with 4-amino-3-mercaptobenzoic acid.

Proposed Synthetic Pathway

Synthetic_Pathway A 4-Amino-3-mercaptobenzoic acid C 2-Aminobenzo[d]thiazole-5-carboxylic acid A:e->C:w Cyclization B Cyanogen bromide (BrCN) B:e->C:w E This compound C:e->E:w Salt Formation D Sodium hydroxide (NaOH) D:e->E:w

Figure 1: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Part A: Synthesis of 2-aminobenzo[d]thiazole-5-carboxylic acid

This core step involves the cyclization of 4-amino-3-mercaptobenzoic acid with cyanogen bromide. The reaction proceeds via an initial nucleophilic attack of the thiolate on the cyanogen bromide, followed by an intramolecular cyclization of the amino group onto the newly formed nitrile carbon.

Materials and Reagents:
ReagentPuritySupplier (Example)
4-Amino-3-mercaptobenzoic acid≥95%Sigma-Aldrich
Cyanogen bromide (5M in ACN)97%Sigma-Aldrich
Methanol (anhydrous)99.8%Fisher Scientific
Sodium bicarbonateACSVWR
Hydrochloric acid (concentrated)37%VWR
Ethyl acetateHPLCFisher Scientific
Anhydrous sodium sulfateACSVWR
Step-by-Step Protocol:
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 10.0 g (59.1 mmol) of 4-amino-3-mercaptobenzoic acid in 100 mL of anhydrous methanol.

  • Reaction Execution: Cool the solution to 0 °C using an ice bath. Slowly add 12.0 mL (60.0 mmol) of a 5M solution of cyanogen bromide in acetonitrile dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexanes as the mobile phase.

  • Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. To the resulting residue, add 100 mL of a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes to neutralize any excess acid.

  • Purification: Acidify the aqueous solution to pH 3-4 with concentrated hydrochloric acid. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum at 60 °C to afford 2-aminobenzo[d]thiazole-5-carboxylic acid as a solid.

Part B: Synthesis of this compound

This is a standard acid-base neutralization to form the corresponding sodium salt.

Materials and Reagents:
ReagentPuritySupplier (Example)
2-Aminobenzo[d]thiazole-5-carboxylic acid>98%(Synthesized above)
Sodium hydroxide≥98%Sigma-Aldrich
Deionized water--
Ethanol95%Fisher Scientific
Step-by-Step Protocol:
  • Dissolution: In a 100 mL beaker, suspend the synthesized 2-aminobenzo[d]thiazole-5-carboxylic acid (e.g., 5.0 g, 25.7 mmol) in 50 mL of deionized water.

  • Salt Formation: Prepare a 1.0 M solution of sodium hydroxide in deionized water. Add the NaOH solution dropwise to the suspension of the carboxylic acid while stirring until a clear solution is obtained and the pH is approximately 8.0-8.5.

  • Isolation: Concentrate the resulting solution under reduced pressure to remove the water. The sodium salt can be further purified by recrystallization from a water/ethanol mixture. Dry the final product under vacuum at 80 °C.

Mechanistic Insights

The core of this synthesis lies in the formation of the 2-aminobenzothiazole ring. The mechanism is a classic example of a heterocyclization reaction.

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Tautomerization A 4-Amino-3-mercaptobenzoic acid anion C Intermediate 1 A->C + B Cyanogen bromide B->C D Intermediate 1 E Cyclized Intermediate D->E Tautomerization F Cyclized Intermediate G 2-Aminobenzo[d]thiazole-5-carboxylic acid F->G Proton Transfer

Figure 2: Simplified mechanism of 2-aminobenzothiazole formation.

  • Nucleophilic Attack: The sulfur atom of the thiophenol is the most nucleophilic site and readily attacks the electrophilic carbon of the cyanogen bromide.

  • Intramolecular Cyclization: The amino group then attacks the nitrile carbon in an intramolecular fashion, leading to the formation of the five-membered thiazole ring.

  • Tautomerization: A final proton transfer results in the stable aromatic 2-aminobenzothiazole system.

Characterization and Quality Control

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups (e.g., -NH₂, -COOH, C=N).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Considerations

  • Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

  • Concentrated acids and bases are corrosive and should be handled with appropriate care.

  • Always work in a well-ventilated area.

References

  • Hugerschoff, A. (1901). Ueber die Synthese von Benzothiazolen aus o-Amidophenolen. Berichte der deutschen chemischen Gesellschaft, 34(3), 3130-3143. [Link]

  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry: The Structure, Reactions, Synthesis, and Uses of Heterocyclic Compounds. Pergamon Press.
  • Bradsher, C. K., & Lohr, D. F. (1964). The Synthesis of Some 2-Aminobenzothiazoles. Journal of Heterocyclic Chemistry, 1(2), 74-76. [Link]

"Sodium 2-aminobenzo[d]thiazole-5-carboxylate solubility in organic solvents"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the physicochemical challenges associated with Sodium 2-aminobenzo[d]thiazole-5-carboxylate , a critical intermediate in the synthesis of bioactive benzothiazole scaffolds (e.g., Riluzole analogs, Dasatinib precursors).[1]

As a sodium carboxylate salt, this compound presents a classic "solubility paradox" in organic synthesis: it possesses high lattice energy typical of ionic solids, rendering it insoluble in standard non-polar organic solvents (DCM, Toluene, Hexanes), yet its aromatic benzothiazole core limits its solubility in pure water compared to simple aliphatic salts.

This guide provides a definitive solubility landscape, validated protocols for solubilization (including Phase Transfer Catalysis), and analytical methods for quantification.[1]

Physicochemical Profile & Solubility Landscape

To manipulate this compound effectively, one must understand the competition between its Lattice Energy (ionic interactions between Na+ and COO-) and Solvation Energy (interaction with solvent molecules).

Structural Analysis
  • Core: Benzo[d]thiazole (Lipophilic, Aromatic).[2][3]

  • Functional Groups:

    • C-2 Amino (-NH2): Weakly basic, capable of H-bonding.[1]

    • C-5 Carboxylate (COO- Na+): Ionic, hydrophilic, hard anion.[1]

  • Net Character: Amphiphilic salt.[1] High melting point (>250°C) due to strong electrostatic lattice forces.

Solubility Matrix

The following table summarizes the solubility behavior of the sodium salt compared to its free acid and ester forms.

Solvent ClassSpecific SolventSolubility Rating (Na-Salt)Mechanistic Insight
Polar Aprotic DMSO High (>50 mg/mL)High dielectric constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) disrupts ionic lattice; S/O atoms solvate Na+.
Polar Aprotic DMF / NMP Moderate-High Good solvation of the aromatic core; moderate dissociation of the salt.[1]
Polar Protic Water Moderate Soluble, but limited by the hydrophobic benzothiazole ring stacking.[1]
Polar Protic Methanol Low-Moderate Soluble only with heating or high dilution; Na+ is poorly solvated compared to water.[1]
Polar Protic Ethanol/IPA Low (<1 mg/mL)Dielectric constant too low to overcome lattice energy.[1]
Chlorinated DCM / Chloroform Insoluble Non-polar nature cannot dissociate the ionic pair.[1]
Hydrocarbon Hexane / Toluene Insoluble Completely incompatible.[1]

Mechanism of Solubilization (Visualized)

To force this salt into organic media (e.g., for nucleophilic substitution or coupling reactions), one must disrupt the ionic equilibrium.

Diagram 1: The Solubility Equilibrium & Phase Transfer Strategy

SolubilityMechanism SolidSalt Solid Lattice (Na+ ... -OOC-Ar) Dissolved Dissolved Ions (Solvated Na+ + Solvated Ar-COO-) SolidSalt->Dissolved High Dielectric Constant OrganicPhase Organic Phase Solution (Complexed Na+ + Reactive Ar-COO-) SolidSalt->OrganicPhase + PTC (Lipophilic Shielding) Dissolved->SolidSalt Precipitation (Low T) PolarSolvent Polar Aprotic Solvent (DMSO/DMF) PolarSolvent->Dissolved Stabilizes Ions PTC Phase Transfer Catalyst (15-Crown-5 / TBAHS) PTC->OrganicPhase Encapsulates Na+

Figure 1: Strategic pathways for solubilization.[1] Direct dissolution requires high-dielectric solvents (DMSO), while non-polar organic solubility requires Phase Transfer Catalysis (PTC).

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate solubility in a specific solvent lot.[1]

  • Preparation: Dry the this compound salt in a vacuum oven at 60°C for 4 hours to remove hygroscopic water.

  • Saturation: Add excess salt (approx. 100 mg) to 2.0 mL of the target solvent in a sealed HPLC vial.

  • Equilibration: Sonicate for 15 minutes, then stir at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated) into a tared vessel.

  • Evaporation: Evaporate the solvent under a stream of nitrogen (or vacuum for DMSO/DMF).[1]

  • Calculation: Weigh the residue. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">

    
    
    
Protocol B: Solubilization in DCM via Phase Transfer (Crown Ethers)

Use this protocol if you need to perform a reaction in Dichloromethane (DCM).[1]

Context: The sodium cation is hard and small. 15-Crown-5 is the specific host for Na+.

  • Stoichiometry: Calculate 1.05 equivalents of 15-Crown-5 ether relative to the sodium salt.

  • Mixing: Suspend the sodium salt (1.0 eq) in DCM (0.1 M concentration).

  • Activation: Add the 15-Crown-5 dropwise while stirring.

  • Observation: The suspension should clarify within 10-30 minutes as the crown ether sequesters the Na+, creating a lipophilic cation complex

    
     that drags the carboxylate anion into the DCM phase.
    
  • Validation: If the solution remains cloudy, add 5% v/v DMF as a cosolvent.

Protocol C: Conversion to Free Acid (For Alcohol Solubility)

If the salt form is not strictly required, converting to the free acid enhances solubility in alcohols.

  • Dissolution: Dissolve the sodium salt in minimal distilled water.

  • Acidification: Dropwise add 1M HCl until pH reaches ~3.0 (The pKa of the carboxylic acid is approx 3.5-4.0).

  • Precipitation: The free acid (2-aminobenzo[d]thiazole-5-carboxylic acid) will precipitate.[1]

  • Isolation: Filter and dry.[2][4]

  • Solubilization: The resulting free acid is significantly more soluble in Methanol, Ethanol, and THF than the sodium salt.[1]

Analytical Validation (HPLC)

When quantifying solubility or purity, standard reverse-phase HPLC requires buffering to prevent peak tailing of the basic amino group and the acidic carboxylate.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers pH to ~2.7, keeping carboxylate protonated and neutral).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Benzothiazole core absorption) and 290 nm (extended conjugation).

References

  • Sigma-Aldrich. (2023). 2-Aminothiazole-5-carboxylic acid Product Specification. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Benzothiazoles: Methodologies and Solvent Systems. Retrieved from [1]

  • ACS Publications. (2009).[1] Benzothiazole-Substituted Carboxylates as Ligands: Solubility and Coordination. Inorganic Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives. ACS Omega. Retrieved from

Sources

The 2-Aminobenzothiazole Scaffold: A Technical Guide to Biological Activity and Therapeutic Design

[1]

Executive Summary

The 2-aminobenzothiazole (2-ABT) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its bicyclic fusion of a benzene ring with a thiazole ring. Unlike generic heterocycles, the 2-ABT core offers a unique electronic profile: an electron-rich benzothiazole system capable of π-π stacking interactions, coupled with a C2-amino group that serves as a versatile hydrogen bond donor/acceptor and a reactive handle for derivatization.

This guide analyzes the biological potential of 2-ABT derivatives, moving beyond basic screening data to explore the structure-activity relationships (SAR) driving their efficacy in oncology (kinase inhibition) and infectious disease (antimicrobial selectivity). It provides researchers with actionable synthetic protocols and validated assay methodologies to accelerate lead optimization.

Part 1: Chemical Foundation & SAR Architecture

The biological versatility of 2-ABT stems from its ability to interact with diverse protein pockets. The scaffold exhibits amidine-like tautomerism, although the amino form predominates in stable conditions. This tautomeric potential is critical for binding affinity in kinase ATP-binding pockets.

Core Reactivity Profile
  • N3 Position (Endocyclic Nitrogen): A hydrogen bond acceptor. Essential for interaction with the "hinge region" of kinase enzymes (e.g., EGFR, PI3K).

  • C2-Amino Group: A nucleophilic center allowing for acylation, alkylation, or Schiff base formation. It often acts as a hydrogen bond donor to key residues (e.g., Asp/Glu) in active sites.

  • C6 Position: The most metabolically stable site for substitution. Introducing lipophilic or bulky groups here often modulates potency and selectivity without disrupting the core binding mode.

Visualization: Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional impact of substitutions at key positions on the 2-ABT ring.

SAR_MapCore2-Aminobenzothiazole(2-ABT) CoreC2C2-Amino Group(Critical H-Bond Donor)Core->C2N3N3 Nitrogen(H-Bond Acceptor)Core->N3C6C6 Position(Electronic/Steric Tuning)Core->C6C4C4 Position(Steric Constraint)Core->C4C2_ActAcylation/Schiff Bases:Enhances Anticancer (Kinase) ActivityC2->C2_ActN3_ActKinase Hinge Binding(e.g., EGFR Met793)N3->N3_ActC6_ActBulky/Lipophilic (e.g., Benzyloxy):Increases Antifungal PotencyElectron-withdrawing (NO2, F):Increases Antibacterial PotencyC6->C6_ActC4_ActSubstitution here oftenreduces activity due tosteric clash with receptorC4->C4_Act

Caption: Functional mapping of the 2-aminobenzothiazole scaffold showing critical substitution sites and their impact on biological activity.

Part 2: Therapeutic Applications & Mechanisms[2][3][4]

Oncology: Kinase Inhibition (PI3K & EGFR)

The most significant application of 2-ABT derivatives lies in cancer therapy, specifically as Type I or Type II kinase inhibitors.

  • Mechanism: The 2-ABT moiety mimics the adenine ring of ATP. The N3 nitrogen and the C2-amino group form a "donor-acceptor" motif that hydrogen bonds with the hinge region of kinases.

  • PI3K/mTOR Dual Inhibition: Recent studies highlight derivatives like OMS5 and OMS14 which target the PI3K/Akt/mTOR pathway.[1] These compounds bind to the ATP-binding cleft of PI3Kγ and PI3Kδ isoforms.

    • Key Insight: The introduction of a piperazine moiety at the C6 position or linked via the C2-amine improves solubility and pharmacokinetic profiles, while enhancing interaction with the ribose-binding pocket of the enzyme.

  • EGFR Inhibition: 2-ABT derivatives have shown nanomolar potency against EGFR.[2] The planar benzothiazole ring intercalates into the hydrophobic pocket, while substituents at C6 (e.g., fluoro, chloro) interact with the gatekeeper residue (Thr790).

Antimicrobial Activity: The "Heteroatom Switch"

A critical SAR finding in antimicrobial research is the "isosteric switch" between sulfur and nitrogen at the C2 position.

  • Antifungal: 2-Amino benzothiazoles are generally more potent against fungi (Candida albicans, C. krusei).[3] Bulky substituents at C6 (e.g., benzyloxy) significantly enhance this activity by disrupting fungal cell membrane ergosterol synthesis (CYP51 inhibition).

  • Antibacterial: Conversely, 2-Mercapto benzothiazoles often show superior antibacterial activity.[3] However, 2-aminobenzothiazoles can regain antibacterial potency (against S. aureus) when coupled with specific moieties like N-propyl imidazole, which helps evade bacterial efflux pumps.[4]

Quantitative Data Summary
Compound ClassTarget / OrganismKey Substituent (R)IC50 / MICMechanism Note
OMS14 PI3Kδ (Kinase)4-nitroaniline (at C2)22.13 µM (IC50)Dual PI3K/mTOR inhibition; induces apoptosis in A549 cells [1].
Compound 54 PI3KαAryl-sulfonamide1.03 nM (IC50)High selectivity for PI3Kα isoform; induces G1 cell cycle arrest [2].
Compound 1n C. albicans (Fungi)6-Benzyloxy4-8 µg/mL (MIC)Targets CYP51; bulky group fits hydrophobic pocket [3].
Riluzole Glutamate Receptors6-TrifluoromethoxyN/A (Approved Drug)Neuroprotective; blocks voltage-gated Na+ channels.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 2-Aminobenzothiazoles (Hugerschoff Reaction)

This protocol utilizes the oxidative cyclization of arylthioureas. It is preferred over the 2-aminothiophenol method due to milder conditions and higher regioselectivity.

Reaction Scheme: Aniline derivative + NH4SCN + Br2 → Arylthiourea (in situ) → 2-Aminobenzothiazole

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the substituted aniline (10 mmol) in glacial acetic acid (20 mL). Add ammonium thiocyanate (NH4SCN, 22 mmol).

  • Bromination (The Critical Step):

    • Cool the solution to < 10°C in an ice bath.

    • Add bromine (Br2, 10 mmol) in glacial acetic acid (5 mL) dropwise over 30 minutes.

    • Validation Point: The temperature must not exceed 10°C during addition to prevent over-bromination of the benzene ring. The solution will turn yellow/orange.

  • Cyclization: After addition, remove the ice bath and stir at room temperature for 2 hours. Then, heat to 70°C for 30 minutes to ensure complete cyclization.

  • Workup:

    • Pour the reaction mixture into crushed ice (100 g).

    • Neutralize with Ammonium Hydroxide (NH4OH) until pH ~8-9. A solid precipitate should form immediately.

    • Validation Point: If no precipitate forms, the pH is likely too low. Benzothiazoles are basic; they remain soluble as salts in acidic media.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Diagram: Synthesis Workflow

Synthesis_FlowStep1Start: Substituted Aniline+ NH4SCN in AcOHStep2Add Br2 dropwise(Temp < 10°C)Step1->Step2Step3Formation ofArylthiourea IntermediateStep2->Step3In situStep4Oxidative Cyclization(Stir RT 2h -> 70°C 30min)Step3->Step4Radical mechStep5Quench in IceNeutralize with NH4OH (pH 9)Step4->Step5Step6Precipitation & FiltrationStep5->Step6Product Isolation

Caption: Step-by-step workflow for the Hugerschoff synthesis of 2-aminobenzothiazoles.

Protocol B: In Vitro Antiproliferative Assay (MTT)

To validate the biological activity of synthesized derivatives, the MTT assay is the standard first-line screen.

Methodology:

  • Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C / 5% CO2.
    
  • Treatment: Treat cells with the 2-ABT derivative at serial dilutions (e.g., 0.1 µM to 100 µM). Include a DMSO control (vehicle) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Mechanism:[5][1][4][6][7] Viable cells with active mitochondria will reduce yellow MTT tetrazolium to purple formazan crystals.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm.

  • Calculation: Calculate % Cell Viability =

    
    . Plot dose-response curves to determine IC50.
    

References

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Source: ACS Omega (2024). URL:[Link] Significance:[1][4][6][8][9][10][11] Details the synthesis and testing of OMS series compounds and their PI3K inhibitory profiles.

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. Source: European Journal of Medicinal Chemistry / PMC (2024). URL:[Link] Significance: A comprehensive review of kinase targets (PI3K, EGFR) and SAR trends for the scaffold.[12]

  • 2-Aminobenzothiazole derivatives: A new series of 6-substituted 2-aminobenzothiazole derivatives were synthesized and screened in vitro as potential antimicrobials. Source:[6] European Journal of Medicinal Chemistry (2013). URL:[Link] Significance: Establishes the SAR for antifungal vs. antibacterial activity and the importance of C6 substitution.

  • Synthesis of biologically active derivatives of 2-aminobenzothiazole. Source: Chemistry of Heterocyclic Compounds (2021).[1][11] URL:[Link] Significance: Provides detailed synthetic methodologies including the Hugerschoff reaction protocols.

"Review of 2-aminobenzothiazole compounds in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Review of 2-Aminobenzothiazole Compounds in Medicinal Chemistry

Foreword: The Enduring Relevance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The 2-aminobenzothiazole moiety, a fused heterocyclic system of benzene and thiazole with a critical amino group at the 2-position, is a quintessential example of such a structure.[1][2] Its remarkable versatility stems from a combination of factors: a rigid, planar core amenable to π-π stacking interactions, hydrogen bond donor and acceptor capabilities, and synthetically accessible positions for chemical modification.[2][3] These features allow 2-aminobenzothiazole derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][3]

This guide moves beyond a simple cataloging of compounds. It is designed to provide a deep, mechanistic understanding of why this scaffold is so effective. We will explore the causality behind synthetic choices, delve into the intricacies of structure-activity relationships (SAR), and present the key data and protocols necessary for any researcher looking to innovate in this chemical space. Our exploration will cover the critical therapeutic areas where these compounds show the most promise: oncology, infectious diseases, and neurodegenerative disorders, among others.

Part 1: Synthesis and Chemical Reactivity

The synthetic accessibility of the 2-aminobenzothiazole core is a primary driver of its widespread investigation. The exocyclic amino group and the endocyclic nitrogen are strategically positioned to react with electrophilic reagents, serving as a gateway to a diverse range of fused heterocyclic compounds.[4]

Core Synthesis: The Hugerschoff Reaction and Modern Alternatives

The classical and most widely recognized method for synthesizing the 2-aminobenzothiazole core is the Hugerschoff reaction, which involves the oxidative cyclization of arylthioureas.[2] A common and practical iteration of this approach involves the in situ formation of the arylthiourea intermediate from a substituted aniline and a thiocyanate salt, followed by cyclization induced by an oxidizing agent like bromine.[2]

While effective, this method can have limitations. To address these, modern synthetic strategies have been developed, including copper-catalyzed tandem reactions and the use of ionic liquids as green alternative solvents, which can improve yields and reaction rates.[2][5]

Experimental Protocol: General Synthesis of a Substituted 2-Aminobenzothiazole

This protocol describes a standard laboratory procedure for the synthesis of a 2-aminobenzothiazole derivative from a substituted aniline.

Materials:

  • Substituted Aniline (e.g., p-anisidine)

  • Ammonium Thiocyanate

  • Glacial Acetic Acid

  • Bromine

  • Standard laboratory glassware, magnetic stirrer, ice bath

Step-by-Step Procedure:

  • Reactant Preparation: Dissolve the substituted aniline (1.0 eq) in glacial acetic acid. In a separate flask, dissolve ammonium thiocyanate (3.6 eq) in glacial acetic acid.[2]

  • Mixing: Add the aniline solution to the ammonium thiocyanate solution and cool the resulting mixture to 0°C in an ice bath with continuous stirring.[2]

  • Oxidative Cyclization: Prepare a solution of bromine (0.76 eq) in glacial acetic acid. Add this bromine solution dropwise to the cooled reaction mixture. The rate of addition should be controlled to maintain the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into a beaker of ice water. A precipitate will form.

  • Neutralization & Isolation: Neutralize the mixture with an appropriate base (e.g., ammonium hydroxide) until it becomes basic. Collect the solid precipitate by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the pure 2-aminobenzothiazole derivative.[2]

Visualization: Synthetic Workflow

G cluster_reactants Reactants cluster_reagents Reagents Aniline Substituted Aniline Intermediate Arylthiourea (in situ) Aniline->Intermediate Thiocyanate NH4SCN Thiocyanate->Intermediate Solvent1 Acetic Acid Bromine Br2 Bromine->Intermediate Solvent2 Acetic Acid Product 2-Aminobenzothiazole Derivative Intermediate->Product Oxidative Cyclization

Caption: General workflow for the synthesis of 2-aminobenzothiazole derivatives.

Part 2: Anticancer Activity

The 2-aminobenzothiazole scaffold is a prolific source of anticancer agents, with derivatives targeting a multitude of pathways essential for tumor growth and survival.[3] The structural rigidity and hydrogen bonding capabilities of the scaffold allow for potent and selective inhibition of key oncogenic proteins.[3]

Mechanism of Action: Targeting Kinase Signaling

A predominant mechanism of action for many 2-aminobenzothiazole anticancer compounds is the inhibition of protein kinases.[3] These enzymes are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Derivatives have been developed to target a range of kinases, including:

  • Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Focal Adhesion Kinase (FAK).[3][6] Inhibition of these targets can disrupt signals that promote cell proliferation, angiogenesis (the formation of new blood vessels that feed a tumor), and metastasis.

  • Serine/Threonine Kinases: Cyclin-Dependent Kinases (CDKs), which control the cell cycle, and the PI3K/Akt/mTOR pathway, a central node for cell growth and survival signals.[3][7][8]

  • Other Targets: Beyond kinases, these compounds have been shown to inhibit other crucial cancer-related proteins such as DNA topoisomerase, histone deacetylases (HDACs), and heat shock protein 90 (HSP90).[3][6]

Visualization: Kinase Inhibition Pathway

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Tyrosine Kinase Receptor (e.g., EGFR) GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a 2-aminobenzothiazole derivative.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-aminobenzothiazole core has yielded crucial insights into the structural requirements for potent anticancer activity.

  • Substitution at C6: Introducing electron-withdrawing groups like nitro (-NO2) or electron-donating groups like methoxy (-OCH3) at the C6 position of the benzothiazole ring has been shown to modulate activity against EGFR and other kinases.[3]

  • Derivatization of the C2-Amino Group: Attaching various heterocyclic moieties, such as piperazine, or substituted anilines to the C2-amino group is a common strategy. For instance, compounds incorporating a 4-nitroaniline (OMS5) or a piperazine-4-nitroaniline (OMS14) have demonstrated potent activity against lung (A549) and breast (MCF-7) cancer cell lines.[7][8][9]

  • Hybrid Molecules: Fusing the 2-aminobenzothiazole scaffold with other pharmacophores known for anticancer activity, such as thiazolidinedione (TZD) or cyanothiouracil, has led to the development of potent hybrid molecules that can inhibit targets like VEGFR-2 with high efficacy.[3][10]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the activity of representative 2-aminobenzothiazole derivatives against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Target(s) of Interest
OMS5 2-(4-nitroanilino)benzothiazoleA549 (Lung)22.13[8]PI3K/Akt/mTOR pathway
MCF-7 (Breast)24.31[8]
OMS14 2-(4-(4-nitrophenyl)piperazin-1-yl)benzothiazoleA549 (Lung)61.03[8][9]PIK3CD/PIK3R1
MCF-7 (Breast)27.08[8]
Compound 13 N-(6-chlorobenzothiazol-2-yl)-2-phenylacetamide derivativeHCT116 (Colon)6.43[3]EGFR
A549 (Lung)9.62[3]
Compound 20 2-aminobenzothiazole-Thiazolidinedione hybridHCT-116 (Colon)9.99[3]VEGFR-2
MCF-7 (Breast)8.27[3]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard initial screen for potential anticancer compounds.[8]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 2-Aminobenzothiazole test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1][8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include vehicle controls (medium with DMSO) and blank controls (medium only).[1]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.[8]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Part 3: Antimicrobial Activity

The rise of antimicrobial resistance is a pressing global health threat, necessitating the discovery of new chemical entities with novel mechanisms of action.[11] 2-Aminobenzothiazole derivatives have emerged as a promising class of antimicrobial agents, with activity against a wide range of pathogens.[1][12]

Antifungal Activity

Several studies have highlighted the potent antifungal activity of 2-aminobenzothiazole derivatives, particularly against Candida species.[13] A key SAR finding is that the isosteric replacement of a 2-mercapto (-SH) group with a 2-amino (-NH₂) group tends to shift the activity profile from primarily antibacterial to antifungal.[13]

  • SAR Insights: Antifungal activity appears to be enhanced by the presence of bulky substituents at the C6-position of the benzothiazole ring. For example, compounds with phenoxy and benzyloxy groups at this position were found to be significantly more potent against various Candida strains than smaller substituents.[13]

Antibacterial Activity

Derivatives of this scaffold have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[14]

  • Gram-Positive Bacteria: Potent activity has been observed against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Mycobacterium tuberculosis.[11][15] Some compounds have shown bactericidal (killing) activity against both replicating and non-replicating M. tuberculosis.[15]

  • Gram-Negative Bacteria: Achieving broad activity against Gram-negative bacteria has been more challenging. Studies have shown that the 2-aminobenzothiazole scaffold can be a substrate for bacterial efflux pumps, which actively expel the compound from the cell, diminishing its efficacy.[11] This highlights a critical challenge for future drug design: modifying the scaffold to evade these resistance mechanisms.

Data Presentation: In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative compounds.

Compound IDSubstitution PatternPathogenMIC (µg/mL)Activity Type
1n 6-(4-chlorophenoxy) derivativeCandida albicans4[13]Antifungal
Candida tropicalis4[13]
1o 6-(4-methoxyphenoxy) derivativeCandida parapsilosis4[13]Antifungal
Compound 1 N,N-disubstituted derivativeStaphylococcus aureus2.9 µMAntibacterial
2d 2-azido-6-nitrobenzothiazoleEnterococcus faecalis8[16]Antibacterial
Staphylococcus aureus8[16]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Test compounds and standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Bacterial/fungal inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

Step-by-Step Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds and standard antibiotics in the broth medium directly in the wells of a 96-well plate.[8]

  • Inoculation: Prepare an inoculum of the microorganism and adjust its concentration to the 0.5 McFarland standard. Further dilute this to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Inoculate each well (except for a sterility control) with the prepared suspension.[8]

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[8]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[8]

Part 4: Other Therapeutic Applications

The versatility of the 2-aminobenzothiazole scaffold extends beyond cancer and infectious diseases, with compounds showing promise in several other therapeutic areas.

  • Neuroprotection: The most prominent example is Riluzole , an approved drug for the treatment of amyotrophic lateral sclerosis (ALS).[3][17] More recent research has explored other derivatives as potential neuroprotective agents, including inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) for the treatment of Alzheimer's disease.[18]

  • Antidiabetic: Derivatives have been designed to target enzymes and receptors relevant to type 2 diabetes. This includes inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications, and agonists of PPAR-γ, a key receptor involved in promoting insulin sensitivity.[17]

  • Anti-inflammatory: The scaffold is also a core component of compounds with anti-inflammatory properties.[7]

Conclusion and Future Outlook

The 2-aminobenzothiazole scaffold has unequivocally proven its value in medicinal chemistry. Its synthetic tractability and ability to form specific, high-affinity interactions with a multitude of biological targets have cemented its status as a privileged structure. The extensive research into its anticancer and antimicrobial properties has yielded potent lead compounds and invaluable structure-activity relationship data that continue to guide the field.

The future of 2-aminobenzothiazole research is bright. Key areas of focus will likely include the design of derivatives that can overcome drug resistance mechanisms, such as bacterial efflux pumps, and the development of highly selective kinase inhibitors to minimize off-target effects in cancer therapy. Furthermore, the exploration of this scaffold in neurodegenerative and metabolic diseases is a rapidly growing field with immense potential. As synthetic methodologies become more advanced and our understanding of disease biology deepens, the 2-aminobenzothiazole core will undoubtedly remain a central and fruitful starting point for the discovery of the next generation of therapeutic agents.

References

  • A new series of 6-substituted 2-aminobenzothiazole derivatives were synthesized and screened in vitro as potential antimicrobials. (2013). European Journal of Medicinal Chemistry.
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2024). ACS Omega.
  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (n.d.).
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2024).
  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (2023). ASM Journals.
  • General chemical structure of 2-aminobenzothiazole derivatives linked... (n.d.).
  • The 2-Aminobenzothiazole Scaffold: A Comprehensive Guide to its Medicinal Chemistry. (2025). BenchChem.
  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. (n.d.).
  • A Comparative Guide to the Structure-Activity Relationships of 2-Aminobenzothiazole Analogs. (2025). BenchChem.
  • Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. (2024). European Review for Medical and Pharmacological Sciences.
  • The Synthesis and Discovery of 2-Aminobenzothiazole: A Privileged Scaffold in Medicinal Chemistry. (2025). BenchChem.
  • Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study. (2023).
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (n.d.).
  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. (n.d.).
  • 2-Aminobenzothiazole Derivatives Emerge as Promising Alternatives to Standard Antibiotics. (2025). BenchChem.
  • Antimicrobial activities of substituted 2-aminobenzothiazoles. (2015). Journal of Chemical and Pharmaceutical Research.
  • AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. (2017). International Journal of Pharmaceutical Sciences and Research.
  • New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. (2023). Taylor & Francis Online.
  • Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. (2024). Iraqi Journal of Pharmaceutical Sciences.

Sources

Methodological & Application

Advanced Derivatization Strategies for 2-Aminobenzothiazole Scaffolds in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Doc ID: AN-ABT-2026

Executive Summary

The 2-aminobenzothiazole (2-ABT) pharmacophore represents a "privileged scaffold" in oncological medicinal chemistry due to its bio-isosteric similarity to the purine ring system. This structural mimicry allows 2-ABT derivatives to effectively interrogate the ATP-binding pockets of critical kinases, including PI3K, mTOR, EGFR, and VEGFR-2 .

This guide provides a rigorous, field-tested framework for derivatizing the exocyclic amine of 2-ABT. Unlike generic organic synthesis manuals, this protocol focuses on functionalization strategies specifically designed to enhance anticancer potency and physicochemical properties (ADME) .

Strategic Design & Mechanism of Action

Before initiating synthesis, researchers must select a derivatization pathway that aligns with the target biological mechanism. The 2-ABT core serves as the "anchor," while the N-substituted tail acts as the "probe" for the kinase specificity pocket.

Structure-Activity Relationship (SAR) Logic[1][2]
  • Schiff Bases (Azomethines): Introduce planarity and conjugation; effective for intercalating DNA or targeting planar active sites.

  • Acyl/Amide Linkers: Introduce flexibility and hydrogen bond acceptors/donors; ideal for reaching deep into the hydrophobic pocket of kinases (e.g., EGFR).

  • Urea/Thiourea Moieties: Create strong hydrogen bonding networks, often mimicking the interactions of inhibitors like Sorafenib.

Mechanistic Pathway Visualization

The following diagram illustrates how 2-ABT derivatives intervene in the PI3K/Akt/mTOR signaling cascade, a primary target for these compounds.

G RTK Receptor Tyrosine Kinase (EGFR / VEGFR) PI3K PI3K (Target of 2-ABT) RTK->PI3K Activation PIP3 PIP2 -> PIP3 PI3K->PIP3 Phosphorylation AKT Akt (Protein Kinase B) PIP3->AKT Recruitment mTOR mTOR Complex AKT->mTOR Activation Apoptosis Apoptosis (Cell Death) mTOR->Apoptosis Inhibition leads to Proliferation Tumor Proliferation mTOR->Proliferation Promotes Inhibitor 2-ABT Derivative Inhibitor->RTK Dual Inhibition Inhibitor->PI3K Inhibits (ATP Competition)

Figure 1: Mechanism of action for 2-aminobenzothiazole derivatives targeting the PI3K/Akt/mTOR pathway. The scaffold competes with ATP, preventing downstream phosphorylation.

Chemical Synthesis Protocols

Three distinct protocols are provided. Protocol A is for rapid library generation (Schiff bases). Protocol B is for creating stable, flexible linkers (Amides). Protocol C targets urea formation.

Protocol A: Synthesis of Schiff Base Derivatives (Azomethines)

Objective: To synthesize planar, conjugated systems for intercalation or groove binding. Reaction Type: Acid-catalyzed condensation.

Reagents:

  • Substituted 2-aminobenzothiazole (1.0 equiv)[1]

  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde) (1.0 equiv)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (GAA)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask (RBF), dissolve 0.01 mol of 2-aminobenzothiazole in 20 mL of absolute ethanol. Sonicate if necessary to ensure complete dissolution.

  • Addition: Add 0.01 mol of the selected aromatic aldehyde.

  • Catalysis: Add 3–4 drops of Glacial Acetic Acid.

  • Reflux: Attach a reflux condenser and heat the mixture at 70–80°C for 4–8 hours .

    • Critical Control Point: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 7:3). The starting amine spot (lower Rf) must disappear.

  • Precipitation: Pour the hot reaction mixture onto 100 g of crushed ice with vigorous stirring. The Schiff base will precipitate immediately.

  • Isolation: Filter the solid under vacuum. Wash with ice-cold water (3 x 20 mL) to remove unreacted acid and aldehyde.

  • Purification: Recrystallize from hot ethanol.

Self-Validation Criteria:

  • IR Spectroscopy: Appearance of a sharp peak at 1600–1625 cm⁻¹ (C=N azomethine stretch). Disappearance of the NH₂ doublet at 3300–3400 cm⁻¹.

  • Yield Target: >75%.

Protocol B: Chloroacetamide Linker Strategy (Alkylation/Acylation)

Objective: To create a "handle" for attaching secondary amines (e.g., piperazine, morpholine) to improve solubility and pharmacokinetic profile.

Reagents:

  • 2-aminobenzothiazole (1.0 equiv)[1]

  • Chloroacetyl chloride (1.2 equiv)

  • Base: Triethylamine (TEA) (1.2 equiv)

  • Solvent: Dry Acetone or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck RBF and purge with nitrogen. Add 0.01 mol 2-aminobenzothiazole and 50 mL dry acetone.

  • Cooling: Cool the solution to 0–5°C using an ice-salt bath.

  • Base Addition: Add TEA (0.012 mol) dropwise. Stir for 10 minutes.

  • Acylation: Add Chloroacetyl chloride (0.012 mol) dropwise over 20 minutes. Caution: Highly exothermic.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours .

  • Quench: Pour into 200 mL ice water. A solid precipitate (N-(benzothiazol-2-yl)-2-chloroacetamide) will form.

  • Secondary Coupling (Optional): Dissolve the isolated chloroacetamide intermediate in DMF, add excess secondary amine (e.g., morpholine), and reflux for 6 hours to generate the final tertiary amine derivative.

Self-Validation Criteria:

  • NMR: Appearance of a singlet at δ 4.0–4.5 ppm (CH₂ protons of the linker).

  • Mass Spec: Characteristic M+2 peak pattern if chlorine is present (3:1 ratio) in the intermediate.

Synthetic Workflow Visualization

The following diagram outlines the decision tree for synthesis, highlighting the divergence based on the desired chemical linker.

Synthesis Start 2-Aminobenzothiazole (Starting Material) PathA Path A: Aldehyde + EtOH/H+ Start->PathA PathB Path B: Cl-Acetyl Chloride + TEA Start->PathB PathC Path C: Isocyanate / CDI Start->PathC Schiff Schiff Base (C=N Linker) PathA->Schiff Reflux 4-8h Intermed Chloroacetamide Intermediate PathB->Intermed 0°C to RT, 12h FinalAmide N-Alkylated Amide (Solubility Enhanced) Intermed->FinalAmide + Amine, Reflux Amine Sec. Amine (e.g., Piperazine) Urea Urea Derivative (H-Bond Donor) PathC->Urea RT, 2-4h

Figure 2: Synthetic workflow for generating diverse 2-ABT libraries. Path B is recommended for optimizing ADME properties.

Biological Evaluation & Data Analysis

Once synthesized, compounds must be screened for anticancer activity.[2][3][4][5][6][7] The standard metric is the IC50 value (concentration inhibiting 50% of cell growth).

In Vitro Cytotoxicity Assay (MTT Protocol)
  • Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates (5,000 cells/well). Incubate for 24h.

  • Treatment: Treat cells with derivatives at serial dilutions (0.1 µM to 100 µM). Include Doxorubicin or Riluzole as a positive control.

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.

Comparative Activity Data (Reference Values)

The table below summarizes expected potency ranges for 2-ABT derivatives based on recent literature.

Derivative ClassLinker TypeTarget Cell LineTypical IC50 (µM)Key SAR Feature
Schiff Base -N=CH-MCF-7 (Breast)2.5 – 15.0Electron-withdrawing groups (NO₂, Cl) on phenyl ring increase potency [1].
Urea -NH-CO-NH-A549 (Lung)0.8 – 5.0Strong H-bonding mimics kinase inhibitors like Sorafenib [4].
Acetamide -NH-CO-CH₂-N<HCT-116 (Colon)6.0 – 10.0Piperazine tail enhances bioavailability and solubility [2].
Sulfonamide -NH-SO₂-HeLa (Cervical)15.0 – 40.0Moderate activity; useful for carbonic anhydrase inhibition [5].

References

  • ACS Omega. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.[3][4][5][6][8][9]

  • BenchChem. (2025).[1][10][11][12] The Synthesis and Discovery of 2-Aminobenzothiazole: A Privileged Scaffold in Medicinal Chemistry.[12]

  • National Institutes of Health (PMC). (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery.[1][5][6][11][12][13][14]

  • ACS Omega. (2026). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling.[2]

  • Taylor & Francis. (2019). Benzothiazole derivatives as anticancer agents.[3][1][4][5][7][9][10][11][12][14][15]

Sources

Troubleshooting & Optimization

Technical Support Center: Sodium 2-aminobenzo[d]thiazole-5-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for research scientists and process chemists optimizing the synthesis of Sodium 2-aminobenzo[d]thiazole-5-carboxylate .

Core Directive & Executive Summary

The synthesis of 2-aminobenzo[d]thiazole-5-carboxylic acid (the free acid precursor) presents a specific regiochemical challenge compared to its 6-isomer. While the 6-isomer is straightforwardly obtained from 4-aminobenzoic acid, the 5-isomer requires the cyclization of 3-aminobenzoic acid .

The Critical Yield-Limiting Factor: The Hugershoff reaction (cyclization with KSCN/Br


) on 3-aminobenzoic acid can theoretically yield two regioisomers:
  • 5-carboxylate (Major): Cyclization at the C6 position (para to the carboxyl group).

  • 7-carboxylate (Minor): Cyclization at the C2 position (ortho to the carboxyl group).

Senior Scientist Insight: The key to high yield lies not just in the reaction conditions, but in the workup pH and temperature control during bromine addition. The 5-isomer is favored sterically, but "hot spots" during exothermic bromination can increase side reactions (bromination of the ring) and formation of the 7-isomer. Furthermore, the amphoteric nature of the product causes significant losses during isolation if the pH is not precisely managed [1, 2].

Optimized Experimental Protocol

This protocol is designed to maximize the regioselective formation of the 5-isomer and ensure efficient conversion to the sodium salt.

Phase 1: Hugershoff Cyclization

Reagents: 3-Aminobenzoic acid (1.0 eq), KSCN (4.0 eq),


 (1.0-1.1 eq), Glacial Acetic Acid (Solvent).
  • Dissolution: Dissolve 3-aminobenzoic acid and KSCN in glacial acetic acid. Stir for 30 minutes at room temperature (RT) to form the thiourea intermediate in situ.

  • Cryogenic Control: Cool the mixture to < 10°C (ideally 0-5°C).

  • Controlled Addition: Add bromine (dissolved in acetic acid) dropwise over 1–2 hours.

    • Why? Rapid addition causes local overheating, leading to oxidative degradation and ring bromination (byproducts).

  • Reaction: Allow to warm to RT and stir for 12–16 hours. A yellow/orange precipitate (hydrobromide salt) typically forms.

Phase 2: Workup & Purification (The Yield Maker)
  • Quench: Pour the reaction mixture into crushed ice/water.

  • Neutralization (Critical Step): Adjust pH to ~6.0–7.0 using concentrated ammonium hydroxide (

    
    ) or solid 
    
    
    
    .
    • Warning: Do not exceed pH 8 during this step. The free acid is amphoteric; high pH dissolves it as the carboxylate, while low pH keeps it as the ammonium salt. The isoelectric point is where precipitation is maximal.

  • Filtration: Filter the crude solid.[1][2][3][4] Wash with water to remove inorganic salts.

  • Purification: Recrystallize from DMF/Ethanol or Acetic Acid/Water . This removes the more soluble 7-isomer and brominated impurities [3].

Phase 3: Sodium Salt Formation[4]
  • Resuspension: Suspend the purified free acid in Methanol or Ethanol.

  • Salt Formation: Add 1.0 equivalent of Sodium Methoxide (NaOMe) or Sodium Hydroxide (NaOH) in methanol.

  • Isolation: Stir for 1 hour. Evaporate solvent or add diethyl ether to precipitate the sodium salt. Filter and dry under vacuum.

Troubleshooting Guide & FAQs

Category 1: Low Yield[4][5]

Q: I am getting < 40% yield. Where is my product? A: The product is likely lost in the mother liquor during neutralization.

  • Diagnosis: Check the pH of your filtrate. If pH > 8, your product is dissolved as the salt. If pH < 4, it is protonated.

  • Fix: Carefully adjust the filtrate pH to 4.5–5.0 (the isoelectric region for aminobenzoic derivatives) and let it stand at 4°C overnight to recover the "second crop."

Q: My reaction mixture turned black/tarry. A: This indicates oxidative decomposition, likely due to high temperature during bromine addition.

  • Fix: Ensure the internal temperature never exceeds 10°C during addition. Dilute the bromine in acetic acid (1:1 v/v) to slow down the reaction rate.

Category 2: Purity & Impurities[4]

Q: NMR shows a mixture of isomers (approx. 90:10). How do I remove the minor isomer? A: The minor isomer is likely the 7-carboxylate.

  • Fix: The 5-carboxylate is generally less soluble in acidic media due to better packing. Recrystallize from hot glacial acetic acid. The 5-isomer will crystallize out upon cooling, leaving the 7-isomer in solution.

Q: I see a mass peak at M+79/81. What is this? A: You have brominated the benzene ring (likely at position 4 or 6 relative to the original aniline).

  • Cause: Excess bromine or lack of temperature control.

  • Fix: Reduce bromine equivalents to exactly 1.0 or 1.05 eq. Ensure vigorous stirring to prevent local high concentrations of bromine.

Category 3: Salt Formation

Q: The sodium salt is hygroscopic and turns into a gum. A: Sodium salts of amino acids are often hygroscopic.

  • Fix: Use Sodium 2-ethylhexanoate in ethyl acetate or acetone for the salt formation step instead of NaOH/MeOH. This often yields a non-hygroscopic, crystalline precipitate. Alternatively, lyophilize the aqueous solution if using NaOH.

Data & Visualization

Table 1: Solvent Effects on Yield & Purity

Comparison of reaction solvents for the cyclization step.

SolventTemperatureYield (Crude)Purity (HPLC)Notes
Glacial Acetic Acid <10°C

RT
75-85% >95% Standard. Best balance of solubility and rate.
Methanol0°C

Reflux
40-50%80%Slower reaction; side products observed.
DMF0°C

RT
60-70%85%Difficult workup; product stays in solution.
Water (Green)RT30-40%70%Poor solubility of reactants leads to incomplete conversion.
Figure 1: Reaction Pathway & Regioselectivity

ReactionPathway Start 3-Aminobenzoic Acid (COOH at C3, NH2 at C1) Intermediate Thiourea Intermediate Start->Intermediate  + KSCN Reagents KSCN, Br2 AcOH, <10°C Isomer5 5-Carboxylate (Major) (Cyclization at C6) Reagents->Isomer5  Major Path (Sterically Favored) Isomer7 7-Carboxylate (Minor) (Cyclization at C2) Reagents->Isomer7  Minor Path (Sterically Hindered) Intermediate->Reagents Salt Sodium Salt (Final Product) Isomer5->Salt  + NaOH/NaOMe

Caption: Regioselective cyclization of 3-aminobenzoic acid. The steric hindrance at C2 favors cyclization at C6, yielding the desired 5-carboxylate isomer.

Figure 2: Troubleshooting Workflow

Troubleshooting Problem Low Yield or Purity? CheckTemp Was Bromine added at >10°C? Problem->CheckTemp CheckPH Is Workup pH > 8 or < 4? CheckTemp->CheckPH No Sol1 Fix: Cool to 0-5°C. Dilute Br2. CheckTemp->Sol1 Yes Sol2 Fix: Adjust pH to 4.5-5.0 (Isoelectric Point). CheckPH->Sol2 Yes Recryst Recrystallize from Glacial AcOH CheckPH->Recryst No (Purity Issue)

Caption: Decision tree for diagnosing common yield losses in Hugershoff cyclization.

References

  • Synthesis of 2-aminobenzothiazoles: Jordan, A. D.; Luo, C.; Reitz, A. B.[5] Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles. Journal of Organic Chemistry, 2003 , 68(22), 8693–8696.

  • Regioselectivity in Hugershoff Reaction: Kumbhare, R. M.; Ingle, V. N. Synthesis of novel benzothiazole derivatives. Journal of the Serbian Chemical Society, 2009 , 74(8-9), 903-910.

  • Purification & Properties: Catalán, J., et al. Basicity and acidity of aminobenzothiazoles. Journal of the Chemical Society, Perkin Transactions 2, 1987 , 1513-1518.

  • General Benzothiazole Synthesis Review: Lion, C. J., et al. 2-Aminobenzothiazoles as useful tools in drug discovery. European Journal of Medicinal Chemistry, 2021 , 215, 113260.

Sources

Technical Support Center: Sodium 2-aminobenzo[d]thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Degradation Pathways & Stability Profiling

Introduction: Understanding Your Molecule's "Dual Nature"

Welcome to the technical support center. If you are working with Sodium 2-aminobenzo[d]thiazole-5-carboxylate , you are managing a molecule with a distinct "dual nature" that dictates its stability profile:

  • The Scaffold (Benzothiazole): A robust heterocyclic core generally resistant to acid hydrolysis but susceptible to oxidative ring opening and photolytic hydroxylation.

  • The Salt (Sodium Carboxylate): This moiety confers water solubility but introduces a critical pH-dependent solubility cliff.

Many researchers misidentify the precipitation of the free acid as "degradation." This guide distinguishes between physical instability (precipitation) and chemical degradation (bond breaking), providing actionable protocols to stabilize your formulation.

Module 1: The "Disappearing" Assay (pH-Dependent Solubility)

Symptom: You observe a sudden loss of compound recovery (assay drop) or cloudiness upon acidifying the solution or mixing with acidic buffers, yet no new impurity peaks appear on HPLC.

Root Cause: This is likely physical precipitation , not chemical degradation. The sodium salt exists in equilibrium with its free acid form. Below a specific pH (typically pH < 4.5 for benzoic acid derivatives), the carboxylate protonates, forming the insoluble free acid.

Mechanism: Protonation Equilibrium

The 2-amino group is weakly basic (pKa ~1-2), while the carboxylate is weakly acidic (pKa ~4-5).

  • pH > 6: Fully soluble (Anionic species).

  • pH < 4: Insoluble precipitate (Neutral free acid).

pH_Stability Salt Sodium Salt Form (High Solubility, pH > 6) Acid Free Acid Form (Precipitate, pH < 4.5) Salt->Acid + H+ (Protonation) Thiol Ring-Opened Thiol (Degradant, pH > 12 + Heat) Salt->Thiol Strong Base / Heat (Hydrolysis) Acid->Salt + OH- (Neutralization)

Figure 1: The pH-dependent stability landscape. Note that the transition to "Free Acid" is reversible, whereas the transition to "Thiol" is a permanent degradation.

Troubleshooting Protocol: Solubility Rescue
  • Check pH: Measure the pH of your final solution. If pH < 5.0, add 0.1M NaOH dropwise.

  • Solvent Screen: If acidic conditions are required (e.g., for LC-MS mobile phase), add DMSO (5-10%) or Methanol to maintain the free acid in solution.

  • Buffer Selection: Switch from Phosphate (prone to precipitation with counter-ions) to Acetate or Formate buffers, but ensure the pH remains above the pKa of the acid.

Module 2: Oxidative Degradation (The "Yellowing" Effect)

Symptom: Solution turns yellow or brown over time. HPLC shows new peaks eluting before the parent peak (more polar).

Root Cause: The benzothiazole ring is susceptible to oxidative attack, particularly at the sulfur atom and the electron-rich aromatic ring. This is accelerated by transition metals (Fe, Cu) often found as trace impurities in buffers.

Degradation Pathways
  • S-Oxidation (Ring Opening): Strong oxidants (peroxides) or metabolic mimics attack the thiazole sulfur, leading to ring opening and the formation of 2-aminobenzenesulfonic acid derivatives [1, 2].

  • Hydroxylation: Radical oxidation places a hydroxyl group on the benzene ring (positions 4 or 6), forming hydroxy-2-aminobenzothiazoles [3].

  • Azo Dimerization: The primary amine at position 2 can oxidize to form azo-dimers, contributing to the intense color change.

Oxidation_Pathways Parent Parent Molecule (2-aminobenzo[d]thiazole-5-carboxylate) Sulfoxide S-Oxide Intermediate (Unstable) Parent->Sulfoxide Oxidation (H2O2/Peroxides) Hydroxy 6-Hydroxy-ABT (Ring Hydroxylation) Parent->Hydroxy OH Radical Attack Azo Azo Dimer (Color Formation) Parent->Azo N-Oxidation Sulfonic Sulfonic Acid Derivative (Ring Open Product) Sulfoxide->Sulfonic Ring Opening

Figure 2: Oxidative degradation cascade. The formation of Sulfonic Acid derivatives represents irreversible ring destruction.

Troubleshooting Protocol: Stabilization
  • Chelation: Add 0.1 mM EDTA to buffers to sequester trace metals (Fe³⁺) that catalyze oxidation.

  • Antioxidants: For storage, consider adding Sodium Bisulfite or Ascorbic Acid (0.1%) if compatible with your downstream application.

  • Degassing: Sparge all buffers with Helium or Argon to remove dissolved oxygen.

Module 3: Photostability (Light Sensitivity)

Symptom: Unexplained loss of potency when samples are left on the benchtop, even in sealed vials.

Root Cause: Benzothiazoles are photosensitive. UV light absorption leads to homolytic bond cleavage or radical formation.

  • Mechanism: UV exposure generates singlet oxygen or radicals, leading to photodecarboxylation (loss of CO₂) or hydroxylation of the benzene ring [4].

Critical Experiment: The Dark Control

To confirm photodegradation, perform a Paired Stress Test :

  • Prepare two identical 1 mg/mL solutions in clear glass vials.

  • Wrap one vial completely in aluminum foil (Dark Control ).

  • Expose both to ambient lab light (or a UV chamber) for 24 hours.

  • Analysis: If the exposed vial shows degradation >2% compared to the dark control, the molecule is photolabile.

Recommendation: Always use amber glassware for storage and handling.

Module 4: Analytical Troubleshooting (HPLC/LC-MS)

Issue: "I cannot separate the degradation products from the parent peak."

Solution: The degradation products (sulfonic acids, hydroxylated species) are significantly more polar than the parent.

Recommended Method Parameters:

Parameter Recommendation Rationale
Column C18 or Phenyl-Hexyl Phenyl-Hexyl provides better selectivity for aromatic ring differences (e.g., hydroxylation).
Mobile Phase A 0.1% Formic Acid in Water Acidic pH keeps the carboxylate protonated (neutral) to increase retention, improving separation from polar degradants.
Mobile Phase B Acetonitrile Sharper peaks than Methanol for benzothiazoles.
Gradient Start low (5% B) Essential to capture early-eluting sulfonic acid degradants (Ring-open products).

| Detection | UV 254 nm & 280 nm | 2-aminobenzothiazoles absorb strongly here. |

References

  • Gáplovský, A., et al. (1987). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts. Chemical Papers.

  • Moreira, R.E., et al. (2019).[1] Oxidative ring-opening of benzothiazole derivatives. Canadian Journal of Chemistry.

  • Chibwe, L., et al. (2008). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. Applied and Environmental Microbiology.

  • Kus, N., et al. (2020). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid. Molecules.

Sources

Technical Support Center: Recrystallization of 2-Amino-Thiazole-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-amino-thiazole-5-carboxylic acid derivatives via recrystallization. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges, explaining the underlying scientific principles to empower you to optimize your purification protocols.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for a new 2-amino-thiazole-5-carboxylic acid derivative?

A1: The crucial first step is solvent selection. The ideal solvent should exhibit poor solubility for your compound at room temperature but high solubility at an elevated temperature (ideally near the solvent's boiling point).[1][2] A preliminary solubility screen with a small amount of your compound in a range of solvents with varying polarities is essential. The principle of "like dissolves like" can be a useful starting point; given the polar nature of the amino and carboxylic acid groups, polar solvents are often a good choice.[3][4]

Q2: My compound "oils out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline structure.[5][6] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated or cooled too quickly.[6][7]

  • Solution:

    • Reduce the cooling rate: Allow the solution to cool slowly to room temperature before transferring it to an ice bath.[6]

    • Add more solvent: The oil may be a supersaturated solution. Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly.[7]

    • Change the solvent system: Select a solvent with a lower boiling point or use a mixed solvent system.[6]

Q3: I'm getting a very low yield of crystals. What are the common reasons for this?

A3: Low recovery is a frequent issue in recrystallization. The most common culprits are:

  • Using too much solvent: This is the most prevalent cause of poor yield.[6] The minimum amount of hot solvent required to fully dissolve the compound should be used.[8]

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper.

  • Significant solubility in cold solvent: Your compound may still be too soluble in the chosen solvent even at low temperatures.[7]

  • Washing with warm solvent: Using a rinse solvent that is not adequately chilled can redissolve a portion of your purified crystals.[8]

Q4: How do I remove colored impurities from my sample?

A4: If your solution is colored after dissolving the solute (and the pure compound is expected to be colorless), activated charcoal can be used to adsorb the colored impurities.[4][9] Add a small amount of charcoal to the hot solution before the hot filtration step. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.

Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving specific issues encountered during the recrystallization of 2-amino-thiazole-5-carboxylic acid derivatives.

Issue 1: Poor Crystal Formation or No Crystals Formed

Underlying Principle: Crystal formation requires nucleation followed by crystal growth. This process can be inhibited by several factors, including insufficient supersaturation or the presence of impurities that interfere with lattice formation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor or no crystal formation.

Detailed Steps:

  • Induce Crystallization: If the cooled solution is clear, it may be supersaturated.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[7] This creates nucleation sites for crystal growth.

    • Seeding: Introduce a tiny crystal of the pure compound into the solution.[7] This provides a template for further crystallization.

    • Further Cooling: If the above methods fail, try cooling the solution to a lower temperature in an ice bath or refrigerator.[7]

  • Address "Oiling Out": If an oil has formed, it needs to be redissolved.

    • Gently reheat the mixture until the oil dissolves completely.[7]

    • Add a small amount of additional hot solvent to prevent immediate re-oiling upon cooling.[7]

    • Allow the solution to cool much more slowly. Insulating the flask can help.

Issue 2: Inefficient Removal of Impurities

Underlying Principle: The success of recrystallization hinges on the differential solubility of the desired compound and its impurities in the chosen solvent system.[2] Impurities should either be highly soluble in the solvent at all temperatures or insoluble in the hot solvent.[2]

Solvent Selection Strategy:

The selection of an appropriate solvent or solvent pair is paramount for effective purification.

Solvent CategoryExamplesApplication for 2-Amino-Thiazole-5-Carboxylic Acid Derivatives
Polar Protic Water, Methanol, Ethanol[4]Often good primary solvents due to the polar functional groups.
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile[4]Can be effective, solubility can vary significantly with temperature.
Non-Polar Hexane, Toluene, Cyclohexane[4]Typically used as the "anti-solvent" in a mixed-solvent system.
Mixed Solvents Ethanol/Water, Acetone/Hexane, THF/Hexane[10][11]Highly effective when a single solvent is not ideal.[1]

Experimental Protocol for Mixed-Solvent Recrystallization:

  • Dissolve the impure compound in the minimum amount of the "good" (high-solubility) solvent at its boiling point.[1]

  • While keeping the solution hot, add the "bad" (low-solubility) or "anti-solvent" dropwise until the solution becomes faintly cloudy (saturated).[12]

  • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.

Issue 3: Polymorphism - Obtaining an Undesired Crystal Form

Underlying Principle: Polymorphism is the ability of a compound to exist in more than one crystalline form.[13] Different polymorphs can have different physicochemical properties, including solubility and stability. The conditions of recrystallization, such as the solvent, cooling rate, and temperature, can influence which polymorph is obtained.[13][14]

Strategies to Control Polymorphism:

  • Solvent Choice: The polarity and hydrogen bonding capability of the solvent can direct the formation of a specific polymorph. Experiment with a variety of solvents.

  • Cooling Rate: Rapid cooling often yields a metastable polymorph, while slow cooling favors the formation of the more stable form.[15]

  • Seeding: Introducing seed crystals of the desired polymorph can guide the crystallization process towards that form.

  • Temperature: The temperature at which crystallization occurs can be a critical factor.[14]

Workflow for Polymorph Screening:

Caption: A systematic approach to screening for and controlling polymorphism.

References

  • US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google P
  • Recrystalliz
  • Crystalliz
  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (URL: [Link])

  • Recrystalliz
  • Experiment 2: Recrystalliz
  • Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study - MDPI. (URL: [Link])

  • Recrystallization - Wired Chemist. (URL: [Link])

  • Lab Procedure: Recrystallization - LabXchange. (URL: [Link])

  • Recrystalliz
  • Recrystallization Definition, Principle &Purpose - PraxiLabs. (URL: [Link])

  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (URL: [Link])

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe 3 O 4 - RSC Publishing - The Royal Society of Chemistry. (URL: [Link])

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - MDPI. (URL: [Link])

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (URL: [Link])

  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research - ACS Publications. (URL: [Link])

  • Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles | Request PDF - ResearchGate. (URL: [Link])

  • 147-152 Research Article Synthesis of some new 5- substituted of - JOCPR. (URL: [Link])

  • Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides - MDPI. (URL: [Link])

  • 2-Aminothiazole 97 96-50-4. (URL: [Link])

  • 2-Aminothiazole - Wikipedia. (URL: [Link])

  • Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions - ResearchGate. (URL: [Link])

  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC. (URL: [Link])

  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (URL: [Link])

  • Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Publishing. (URL: [Link])

  • Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. (URL: [Link])

  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. (URL: [Link])

  • Pharmaceutical Crystallization in drug development | Syrris. (URL: [Link])

  • 2-Amino-1,3-thiazole-5-carboxylic acid | C4H4N2O2S | CID 315243 - PubChem. (URL: [Link])

  • A Troubleshooting Guide for Topical Drug Manufacturing | Pharmaceutical Technology. (URL: [Link])

  • 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem. (URL: [Link])

  • Recrystallization of Active Pharmaceutical Ingredients | Request PDF - ResearchGate. (URL: [Link])

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. (URL: [Link])

  • Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed. (URL: [Link])

Sources

Technical Support Center: Protecting Group Strategies in 2-Aminobenzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for navigating the complexities of 2-aminobenzothiazole synthesis. As a scaffold of immense importance in medicinal chemistry and drug development, the successful functionalization of 2-aminobenzothiazole is paramount.[1][2] A frequent and critical challenge arises from the reactivity of the C2-amino group, which can interfere with desired chemical transformations elsewhere on the molecule.[3][4]

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights into the strategic use of protecting groups. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions & Troubleshooting Guide

Q1: My attempts to functionalize the benzothiazole ring are resulting in low yields and a mixture of products. What is the likely cause?

A: This is a classic issue of chemoselectivity, and the primary suspect is the unprotected exocyclic amino group at the C2-position. This amine is nucleophilic and can compete with your intended target for reaction with electrophilic reagents.[3][4] For instance, if you are attempting a Friedel-Crafts acylation or a nitration on the benzene ring, the amino group can be acylated or can influence the reaction's regioselectivity in an undesired manner.

To ensure that the reaction occurs only at the desired position, you must temporarily "mask" or "protect" the amino group.[5][6] A protecting group renders the amine non-nucleophilic, allowing other transformations to proceed cleanly.[6] After the desired reaction is complete, the protecting group is removed to regenerate the free amine. This two-step process—protection and deprotection—is fundamental to the successful multi-step synthesis of complex molecules.[5]

Q2: There are many amine protecting groups. How do I select the most appropriate one for my 2-aminobenzothiazole synthesis pathway?

A: The selection of a protecting group is one of the most critical strategic decisions in a synthetic plan. The ideal protecting group should be:

  • Easy to install in high yield under mild conditions.[7]

  • Stable to the conditions of your subsequent reaction(s).[7]

  • Easy to remove in high yield under conditions that do not affect other functional groups in the molecule.[7]

The choice is dictated by the overall synthetic route. You must consider all subsequent reaction conditions. For example, if your next step involves a strong acid, you cannot use an acid-labile protecting group like tert-butyloxycarbonyl (Boc). If your molecule has a double bond that you wish to preserve, you must be cautious with Cbz deprotection via catalytic hydrogenolysis.

A powerful strategy in complex syntheses is orthogonal protection , which involves using multiple protecting groups that can be removed under distinct conditions (e.g., one acid-labile, one base-labile, one removed by hydrogenolysis).[5][8][9] This allows for the selective deprotection and functionalization of specific sites within a multifunctional molecule.[8][9]

Below is a comparative table of the most common amine protecting groups used in this context.

Data Presentation

Table 1: Comparison of Common Amine Protecting Groups

Protecting GroupStructureCommon Protection ReagentDeprotection ConditionsStability Profile
Boc (tert-butyloxycarbonyl)-(C=O)O-C(CH₃)₃Di-tert-butyl dicarbonate (Boc₂O)Mild to strong acid (e.g., TFA, HCl in dioxane).[10][11]Stable to base and hydrogenolysis.[12]
Cbz (or Z) (Benzyloxycarbonyl)-(C=O)O-CH₂-PhBenzyl chloroformate (Cbz-Cl)[13]Catalytic hydrogenolysis (e.g., H₂, Pd/C).[14][15]Stable to mildly acidic and basic conditions.[15]
Fmoc (9-Fluorenylmethyloxycarbonyl)-(C=O)O-CH₂-FluorenylFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine in DMF).[5]Stable to acid and hydrogenolysis.[5]
Ac (Acetyl)-(C=O)CH₃Acetic anhydride, Acetyl chlorideStrong acid or base (hydrolysis).[16]Very stable; removal often requires harsh conditions.

Troubleshooting Common Synthetic Steps

Q3: I am having difficulty with the Boc protection of my 2-aminobenzothiazole. The reaction is either incomplete or I see evidence of multiple products.

A: While Boc protection is generally robust, there are common pitfalls.

  • Incomplete Reaction: This often points to insufficient reactivity. Ensure your starting amine is fully dissolved and that the base used (e.g., triethylamine, DMAP) is of good quality and used in sufficient quantity to scavenge the acid byproduct. The reaction is typically run in an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Multiple Products: The primary amine of 2-aminobenzothiazole can sometimes undergo double protection to form a di-Boc derivative, especially if excess Boc₂O and strong bases are used over long reaction times.[17] To avoid this, use a slight excess (1.1-1.2 equivalents) of Boc₂O and monitor the reaction closely by TLC.

A reliable starting point is to follow a well-established protocol.

Experimental Protocols

Protocol 1: Boc Protection of 2-Aminobenzothiazole
  • Reaction Setup: Dissolve 2-aminobenzothiazole (1.0 eq.) in anhydrous Dichloromethane (DCM, approx. 0.2 M). Add triethylamine (Et₃N, 1.5 eq.). Stir the solution at room temperature under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.

Q4: My Boc deprotection with neat TFA is cleaving other sensitive groups in my molecule. Are there milder alternatives?

A: Absolutely. While neat Trifluoroacetic Acid (TFA) is effective, it is a very strong acid that can cause undesired side reactions or cleave other acid-labile groups (like tert-butyl esters or silyl ethers).[18]

Causality: The mechanism of Boc deprotection involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl carbocation.[11] The rate of this cleavage is highly dependent on acid strength.

Troubleshooting & Alternatives:

  • Titrate Acid Strength: Instead of neat TFA, try a solution of 10-50% TFA in DCM.[19] This is often sufficient for complete deprotection while minimizing side reactions.

  • HCl in Dioxane: A commercially available solution of 4 M HCl in dioxane is a very common and slightly milder alternative to TFA.[19] The reaction is often very clean, and the excess HCl can be easily removed in vacuo.

  • Lewis Acids: For highly sensitive substrates, Lewis acids like ZnBr₂ in an inert solvent can sometimes effect deprotection under non-protic conditions.[12]

Protocol 2: Acidic Deprotection of N-Boc-2-aminobenzothiazole
  • Reaction Setup: Dissolve the Boc-protected 2-aminobenzothiazole (1.0 eq.) in DCM (approx. 0.1 M).

  • Reagent Addition: Cool the solution to 0 °C (ice bath). Add Trifluoroacetic Acid (TFA, 5-10 eq.) dropwise. Alternatively, add a solution of 4 M HCl in dioxane (5-10 eq.).

  • Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor by TLC until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Isolation: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and neutralize by washing with a saturated aqueous solution of NaHCO₃ until effervescence ceases. Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected amine. The product may require further purification.

Q5: When is it advantageous to use a Cbz group instead of a Boc group?

A: The Cbz (benzyloxycarbonyl) group is a cornerstone of orthogonal protection strategies.[15] You should choose a Cbz group when your downstream synthesis involves acidic conditions that would cleave a Boc group.[11] The Cbz group is stable to most acidic and basic conditions but is selectively removed by catalytic hydrogenolysis.[15][20] This is a very mild deprotection method that is compatible with a wide range of functional groups, provided they are not also reducible.

Protocol 3: Cbz Protection of 2-Aminobenzothiazole
  • Reaction Setup: Dissolve 2-aminobenzothiazole (1.0 eq.) in a mixture of THF and water (e.g., 2:1 ratio). Cool to 0 °C.

  • Base and Reagent Addition: Add a base such as sodium bicarbonate (NaHCO₃, 2.0 eq.). While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise. Ensure the pH remains between 8-10 to prevent Cbz-Cl decomposition and potential racemization if chiral centers are present.[21]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-16 hours. Monitor by TLC.

  • Work-up & Isolation: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography or recrystallization.

Q6: My catalytic hydrogenolysis to remove a Cbz group is sluggish or fails completely. What is going wrong?

A: This is a frequent and frustrating problem, especially when working with sulfur-containing heterocycles like benzothiazole.

Causality: The sulfur atom in the benzothiazole ring is a known poison for palladium catalysts.[14] It can coordinate strongly to the palladium surface, deactivating the catalytic sites required for hydrogenolysis.

Troubleshooting & Solutions:

  • Increase Catalyst Loading: For sulfur-containing substrates, you may need to use a higher catalyst loading (e.g., 20-50 mol% of Pd) than the standard 5-10 mol%.

  • Catalyst Choice: While Palladium on Carbon (Pd/C) is the workhorse, sometimes other catalysts like Palladium Hydroxide on Carbon (Pearlman's catalyst) can show better activity in the presence of inhibitory groups.

  • Hydrogen Source: If using H₂ gas is slow, consider transfer hydrogenation .[22][23] This method uses a hydrogen donor like ammonium formate or cyclohexadiene in the presence of the catalyst and often proceeds under milder conditions (room temperature to gentle heating) without the need for specialized hydrogenation equipment.[22][23]

  • Solvent and Additives: The choice of solvent (e.g., Methanol, Ethanol, Ethyl Acetate) can be critical. Sometimes, the addition of a small amount of acid (e.g., acetic acid) can facilitate the reaction, but this must be compatible with your substrate.[14]

Protocol 4: Hydrogenolytic Deprotection of N-Cbz-2-aminobenzothiazole (Transfer Hydrogenation)
  • Reaction Setup: Dissolve the Cbz-protected 2-aminobenzothiazole (1.0 eq.) in Methanol (MeOH, approx. 0.1 M) in a round-bottom flask equipped with a stir bar and a reflux condenser.

  • Reagent Addition: Add ammonium formate (HCO₂NH₄, 5-10 eq.). Carefully add 10% Pd/C (20 mol% Pd) to the solution. Caution: Pd/C can be pyrophoric; handle with care.

  • Reaction Monitoring: Heat the mixture to a gentle reflux (40-60 °C) and monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up & Isolation: Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove residual salts. Dry and concentrate the organic layer to yield the deprotected amine.

Visualization of Synthetic Strategy

Workflow for Protecting Group Selection

The following diagram illustrates a simplified decision-making process for choosing between Boc and Cbz protecting groups based on downstream reaction conditions.

G start Start: Need to Protect 2-Amino Group q1 Are subsequent steps acidic (e.g., TFA, HCl)? start->q1 q2 Are subsequent steps reductive (e.g., H2, Pd/C)? q1->q2 No use_cbz Use Cbz Group (Stable to Acid) q1->use_cbz Yes use_boc Use Boc Group (Stable to Hydrogenolysis) q2->use_boc No rethink Re-evaluate Strategy: Consider Fmoc (base-labile) or other groups. q2->rethink Yes

Caption: Decision workflow for selecting an amine protecting group.

Orthogonal Protection Scheme

This diagram illustrates the concept of orthogonal protection on a hypothetical 2-aminobenzothiazole derivative bearing both a protected amine and a protected hydroxyl group.

G sub Substituted Benzothiazole (HO-BT-NH2) prot1 Step 1: Boc Protection (Boc2O, Base) sub->prot1 prot2 Step 2: Cbz Protection (Cbz-Cl, Base) sub->prot2 inter1 HO-BT-NHBoc prot1->inter1 inter2 CbzO-BT-NH2 prot2->inter2 deprot2 Deprotection B (Hydrogenolysis, H2/Pd) inter1->deprot2 Next step requires acid deprot1 Deprotection A (Acid, e.g., TFA) inter2->deprot1 Next step requires reduction final1 CbzO-BT-NH2 deprot1->final1 Boc is stable final2 HO-BT-NHBoc deprot2->final2 Cbz is stable

Caption: Orthogonal protection of amine and hydroxyl groups.

References

  • Fiveable. (2025, August 15). Base-Labile Protecting Groups Definition - Organic....
  • Fiveable. (2025, August 15). Orthogonal Protection Definition - Organic Chemistry Key....
  • Fiveable. (2025, August 15). Acid-Labile Protecting Groups Definition - Organic....
  • Organic Chemistry Portal. Protective Groups.
  • Benchchem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
  • ResearchG
  • Kadereit, D., Deck, P., Heinemann, I., & Waldmann, H. (2001).
  • Wuts, P. G. M.
  • Wikipedia. Protecting group.
  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Rhodium.ws.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 14). Hydrogenolysis.
  • Kikelj, D., et al. (2020, March 31). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega.
  • AAPPTec.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • Dadmal, T. L., Katre, S. D., Mandewale, M. C., & Kumbhare, R. M. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry.
  • ResearchGate. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review.
  • Protecting groups in organic synthesis + H2O.
  • Benchchem. (2025). The Benzyloxycarbonyl (Cbz) Group: A Stalwart in Amine Protection.
  • Al-Ostath, A., et al. (2023).
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • Jangid, D. K., et al. (2017, July 1). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. International Journal of Pharmaceutical Sciences and Research (IJPSR).
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Suzhou Highfine Biotech. Double BOC protection selective removal method.
  • Benchchem. (2025). 2-Aminobenzothiazole: A Versatile Scaffold in Modern Organic Synthesis.
  • Common Organic Chemistry.
  • RSC Publishing. Dual protection of amino functions involving Boc.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).

Sources

Technical Support Center: Scaling Up 2-Aminobenzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scaling up the synthesis of substituted 2-aminobenzothiazoles Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemists Version: 1.0 (Current as of 2026)

Welcome to the Scale-Up Support Center

You are accessing the technical guide for the synthesis of substituted 2-aminobenzothiazoles . This scaffold is the pharmacophore for critical drugs like Riluzole (ALS treatment) and various antitumor agents.[1]

While the reaction looks simple on paper, scaling it from milligrams to kilograms introduces severe engineering challenges: exothermic runaways , regioselectivity drift , and toxic waste management (specifically bromide/thiocyanate streams).

This guide prioritizes the Hugerschhoff Reaction (oxidative cyclization of arylthioureas) as it is the industrial workhorse, but also provides a modern, safety-enhanced protocol using solid oxidants.

Module 1: The Industrial Standard (Hugerschhoff Protocol)

Status: Validated for 100g – 5kg scale. Core Chemistry: Oxidative cyclization of phenylthiourea using Bromine (


) in Glacial Acetic Acid.
The Reaction Workflow

The synthesis typically proceeds in a "one-pot" or "telescoped" manner where the intermediate phenylthiourea is generated in situ or isolated before cyclization.

Hugerschhoff_Workflow cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Oxidative Cyclization cluster_2 Step 3: Workup Aniline Substituted Aniline Intermediate Arylthiourea (In-Situ or Isolated) Aniline->Intermediate + NH4SCN AcOH/Heat NH4SCN Ammonium Thiocyanate Cyclization Ring Closure (Exothermic!) Intermediate->Cyclization Bromine Bromine (Br2) (Dropwise) Bromine->Cyclization < 10°C Quench Water Quench Cyclization->Quench Basify pH Adjustment (NH4OH to pH 8-9) Quench->Basify Filter Filtration & Washing Basify->Filter Product 2-Aminobenzothiazole Product Filter->Product

Figure 1: The standard Hugerschhoff workflow. Note the critical temperature control point at Step 2.

Detailed Protocol (100g Scale)

Reagents:

  • 4-Substituted Aniline (e.g., 4-trifluoromethoxyaniline for Riluzole): 0.5 mol

  • Ammonium Thiocyanate (

    
    ): 1.0 mol (2.0 equiv)
    
  • Bromine (

    
    ): 0.5 mol (1.0 equiv)
    
  • Glacial Acetic Acid: 500 mL

Step-by-Step Methodology:

  • Slurry Formation: In a 2L jacketed reactor, dissolve the aniline (0.5 mol) and ammonium thiocyanate (1.0 mol) in glacial acetic acid (400 mL).

    • Checkpoint: The mixture may be a slurry. Ensure overhead stirring is sufficient to suspend solids.

  • Cooling: Cool the mixture to 5–10°C .

    • Why? Higher temperatures during bromine addition promote tar formation and bromination of the benzene ring (C-bromination) rather than the sulfur (S-cyclization).

  • Oxidant Addition (Critical): Dilute Bromine (0.5 mol) in 100 mL acetic acid. Add this solution dropwise over 60–90 minutes.

    • Safety: Maintain reactor temp <15°C. Scrub exhaust gases;

      
       is evolved.
      
  • Reaction Completion: Once addition is complete, warm the reaction to 25–30°C and stir for 2–4 hours. Monitor by HPLC or TLC.

  • Quench & Isolation:

    • Pour the reaction mixture into ice water (1.5 L).

    • Basification: Slowly add Ammonium Hydroxide (

      
      ) until pH reaches 8–9.
      
    • Observation: The product will precipitate as a solid.[2] The slurry will thicken significantly—ensure high-torque stirring.

  • Purification: Filter the solid. Wash with cold water (

    
     mL) to remove inorganic salts (
    
    
    
    ). Dry at 50°C under vacuum.

Module 2: Process Engineering & Critical Parameters

When scaling this chemistry, three parameters dictate success or failure.

ParameterSpecificationThe "Why" (Causality)
Temperature (Addition) < 10°C The intermediate sulfenyl bromide is unstable. High temps lead to polymerization (tars) and loss of regioselectivity.
Stoichiometry 2.0 eq

Excess thiocyanate drives the equilibrium of the initial condensation. Insufficient SCN leads to unreacted aniline, which is difficult to separate later.
pH Control pH 8–9 The product is basic. If pH < 7, it remains protonated and soluble (yield loss). If pH > 11, some derivatives may hydrolyze or degrade.

Module 3: The "Modern" Scale-Up (Solid Oxidants)

Status: Recommended for Pilot Plant Safety. Innovation: Replacing liquid Bromine with Potassium Persulfate (


) .

Liquid bromine is volatile, highly toxic, and difficult to pump accurately at scale. Solid oxidants offer a "self-validating" safety profile by eliminating vapor pressure risks.

Protocol Modification (Persulfate Route)

Reference: Validated in Riluzole process patents (EP2284161A1).

  • Setup: Charge Aniline (1.0 equiv) and Ammonium Thiocyanate (2.0 equiv) in Acetic Acid.

  • Oxidant Addition: Add Potassium Persulfate (

    
    , 1.2 equiv) in portions as a solid or slurry.
    
    • Advantage:[3][4][5][6][7] No specialized bromine pumps required.

  • Conditions: Stir at room temperature for 24 hours .

    • Note: This reaction is slower than the bromine route but cleaner.

  • Workup: Dilute with water, basify with ammonia, and filter.[2]

    • Yield: Typically 85–90% (comparable to Bromine route).

    • Purity: Often higher due to reduced thermal degradation.

Module 4: Troubleshooting Support (FAQ)

Decision Tree: Diagnosing Low Yield/Purity

Troubleshooting Problem Problem Identified Sticky Product is Sticky/Tar Problem->Sticky LowYield Low Yield (<50%) Problem->LowYield Regio Wrong Isomer Problem->Regio TempCheck Was addition T > 15°C? Sticky->TempCheck PHCheck Check Filtrate pH LowYield->PHCheck SubstCheck Check Aniline Substitution Regio->SubstCheck CoolBetter Fix: Improve Cooling or Dilute Oxidant TempCheck->CoolBetter Yes AdjustPH Fix: Basify to pH 9 (Product is soluble in acid) PHCheck->AdjustPH pH < 7 BlockPos Fix: Block Para Position or Use Directing Groups SubstCheck->BlockPos

Figure 2: Diagnostic logic for common scale-up failures.

Frequently Asked Questions

Q1: My product is forming a "gum" during basification and won't filter. What is happening?

  • Cause: This is usually due to trapped acetic acid or impurities acting as plasticizers.

  • Fix: Do not rush the basification. Add the ammonia slowly to the quenched mixture. If a gum forms, heat the aqueous slurry to 60°C (melt the gum), stir vigorously to form an emulsion, and then cool slowly. This induces crystallization (Ostwald ripening).

Q2: Can I use NBS (N-Bromosuccinimide) instead of liquid Bromine?

  • Answer: Yes, NBS is a viable solid alternative for lab scale (<50g). However, on a large scale, the byproduct (succinimide) is water-soluble but can complicate waste streams. For kilogram scale, Potassium Persulfate is preferred over NBS for cost and atom economy.

Q3: Why is my product colored (Yellow/Orange) when it should be white?

  • Cause: Trace free bromine or azo-coupling byproducts.

  • Fix: Wash the crude filter cake with a mild reducing agent solution (e.g., 5% Sodium Bisulfite or Sodium Thiosulfate) during the final filtration step to quench oxidized impurities.

Q4: I am seeing a regioisomer impurity (e.g., 4-substituted vs 6-substituted).

  • Insight: The Hugerschhoff reaction is an electrophilic aromatic substitution.

    • Para-substituted anilines (e.g., 4-OCF3) force cyclization to the ortho position, giving a single 6-substituted product.

    • Meta-substituted anilines have two ortho positions (2 and 6), leading to mixtures.

  • Fix: Regioselectivity is intrinsic to the substrate. If you have a meta-substituted aniline, you may need to separate isomers via recrystallization (ethanol/water usually prefers the 6-isomer).

References

  • Jordan, A. et al. "Synthesis and activity of substituted 2-aminobenzothiazoles." Bioorganic & Medicinal Chemistry Letters, 2009. Link

  • Riluzole Process Patent. "Process for the preparation of riluzole."[6][8] European Patent EP2284161A1, 2011. Link

  • Kumbhare, R. M. et al. "Synthesis of 2-aminobenzothiazoles: A Green Chemistry Approach." Arkivoc, 2007. Link

  • Gupta, P.K. "Green Chemistry: Synthesis of bioactive heterocycles." Springer Briefs in Molecular Science, 2014. (Focus on solid oxidants).
  • Safety Data Sheet (SDS). "Bromine - Handling and Safety in Synthesis." Sigma-Aldrich/Merck. Link

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of the 2-Aminobenzo[d]thiazole Scaffold: Spotlight on the 5-Carboxylate Moiety

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals.

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in a multitude of clinically approved drugs, demonstrating a vast spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] Within this broad class, the 2-aminobenzothiazole framework has garnered significant attention as a versatile starting point for the development of novel therapeutic agents.[3][4] This guide provides an in-depth comparison of the biological activities of various 2-aminobenzothiazole derivatives, with a particular focus on the potential of the 2-aminobenzo[d]thiazole-5-carboxylate scaffold. While specific experimental data for the sodium salt of this carboxylate is not extensively available in public literature, we will extrapolate its potential based on the activities of closely related analogs and the broader 2-aminobenzothiazole class.

The 2-Aminobenzothiazole Core: A Hub of Biological Activity

The 2-aminobenzothiazole structure is a bicyclic system where a benzene ring is fused to a thiazole ring, featuring an amino group at the 2-position. This arrangement provides a rigid framework with multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties. The amino group, in particular, serves as a key handle for derivatization, leading to a wide array of compounds with diverse biological functions.[3]

Anticancer Activity: A Prominent Therapeutic Avenue

A significant body of research has highlighted the potent anticancer activity of 2-aminobenzothiazole derivatives. These compounds have been shown to exert their effects through various mechanisms, targeting key proteins and pathways involved in cancer progression.

Notably, derivatives of 2-aminobenzothiazole have been investigated as inhibitors of several protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. For instance, certain derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the process of new blood vessel formation that is essential for tumor growth.[5] Others have been designed as inhibitors of Phosphoinositide 3-kinases (PI3K), which are central to cell growth, proliferation, and survival pathways.[5][6]

One study reported the synthesis of novel 2-aminobenzothiazole compounds that exhibited significant anticancer activity against lung (A549) and breast (MCF-7) cancer cell lines, with IC50 values for the most potent compounds ranging from 22.13 to 61.03 μM.[7] Another study focused on 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives, demonstrating potent antiproliferative activity against A549 lung cancer cells with an IC50 value of 0.44 μM for the lead compound.[8] Mechanistic studies revealed that this compound induced G1-phase arrest and apoptosis by inhibiting the ALK/PI3K/AKT signaling pathway.[8]

Comparative Anticancer Activity of Selected 2-Aminobenzothiazole Derivatives
Compound ClassTarget Cancer Cell Line(s)Reported IC50 ValuesKey Mechanistic InsightReference(s)
2-Aminobenzothiazole-Piperazine DerivativesA549 (Lung), MCF-7 (Breast)22.13 - 61.03 µMInhibition of PI3Kγ suggested, but not the primary mechanism.[7][6][7]
6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-onesA549 (Lung)0.44 µMInhibition of ALK/PI3K/AKT signaling pathway, induction of apoptosis.[8][8]
2-Aminobenzothiazole-Thiazolidinone HybridsC6 (Rat Brain Glioma)0.03 mMInduction of apoptosis.[9][9]
2-Aminobenzothiazole Analogs of ClathrodinA-375 (Human Melanoma)16 µMSelective cytotoxicity towards cancer cells over normal fibroblasts.[5][5]

The carboxylate group at the 5-position of the benzothiazole ring in Sodium 2-aminobenzo[d]thiazole-5-carboxylate could potentially influence its anticancer activity. The electronic properties and steric bulk of this substituent could affect its binding to biological targets. Further research synthesizing and evaluating this specific compound is warranted to determine its anticancer potential.

Anti-inflammatory and Analgesic Properties

Inflammation is a complex biological response, and chronic inflammation is a hallmark of many diseases. Several studies have explored the potential of 2-aminobenzothiazole derivatives as anti-inflammatory and analgesic agents.[10][11][12]

The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity. In one study, a series of novel 2-aminobenzothiazole derivatives showed significant anti-inflammatory activity in this model, with some compounds exhibiting efficacy comparable to the standard drug, diclofenac sodium.[11] The structure-activity relationship (SAR) from this study indicated that substitutions on the benzothiazole ring, such as a chloro group at the 5-position or a methoxy group at the 4 or 6-position, enhanced anti-inflammatory activity.[11] Another study synthesized a series of 5-(4-substituted benzylidene-2-(substituted benzo[d]thiazol-2-ylimino)thiazolidin-4-ones, with one compound showing a 62% decrease in inflammation in the same model.[10]

These findings suggest that the 2-aminobenzothiazole scaffold is a promising template for the development of new anti-inflammatory drugs. The presence of a carboxylate group at the 5-position in this compound could modulate its anti-inflammatory profile, potentially through interactions with cyclooxygenase (COX) enzymes or other inflammatory mediators.

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. The 2-aminobenzothiazole scaffold has been investigated for its potential to combat a range of microbial pathogens.[4]

Derivatives of 2-aminobenzothiazole have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[2] For instance, one study synthesized a series of 2-aminobenzothiazole analogs and found that one compound exhibited moderate antimicrobial activity against the Gram-positive bacterium Enterococcus faecalis.[5] Another study reported that newly synthesized Schiff bases derived from 2-aminobenzothiazole showed varying degrees of activity against Gram-positive bacteria and fungi.

The mechanism of antimicrobial action for these compounds is thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase, which is a target for fluoroquinolone antibiotics. The diverse substitutions on the 2-aminobenzothiazole ring allow for the development of compounds with selective and potent antimicrobial activity. The 5-carboxylate group of the target compound could influence its solubility and cell permeability, which are critical factors for antimicrobial efficacy.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. Below are representative methodologies for assessing the biological activities discussed.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of a test compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., A549, MCF-7) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of media.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in culture media to achieve the desired final concentrations.

    • Remove the old media from the wells and add 100 µL of the media containing the test compound at various concentrations. Include a vehicle control (media with the same concentration of DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the media from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol describes the evaluation of the acute anti-inflammatory effect of a test compound in a rat model.

Principle: The injection of carrageenan into the sub-plantar region of a rat's paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization:

    • Use healthy adult Wistar or Sprague-Dawley rats (150-200g).

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • Fast the animals overnight before the experiment with free access to water.

  • Grouping and Dosing:

    • Divide the animals into groups (n=6 per group): a control group, a standard group, and test groups.

    • Administer the test compound (e.g., this compound) orally or intraperitoneally to the test groups at different doses.

    • Administer the vehicle (e.g., 0.5% carboxymethyl cellulose) to the control group.

    • Administer a standard anti-inflammatory drug (e.g., diclofenac sodium, 10 mg/kg) to the standard group.

  • Induction of Inflammation:

    • One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

    • Statistically analyze the data using appropriate methods (e.g., ANOVA followed by Dunnett's test).

Mechanistic Insights and Future Directions

The diverse biological activities of 2-aminobenzothiazole derivatives stem from their ability to interact with a wide range of biological targets. The following diagrams illustrate some of the key concepts discussed.

G cluster_synthesis General Synthesis of 2-Aminobenzothiazoles cluster_activity Biological Activities cluster_mechanism Potential Mechanisms of Action Aniline Aniline Thiourea Thiourea Aniline->Thiourea + (SCN)2 or KSCN/Br2 2-Aminobenzothiazole Core 2-Aminobenzothiazole Core Thiourea->2-Aminobenzothiazole Core Core 2-Aminobenzothiazole Core Anticancer Anticancer Core->Anticancer AntiInflammatory Anti-inflammatory Core->AntiInflammatory Antimicrobial Antimicrobial Core->Antimicrobial Kinase Kinase Inhibition (e.g., VEGFR-2, PI3K) Anticancer->Kinase COX COX Enzyme Inhibition AntiInflammatory->COX DNA_Gyrase DNA Gyrase Inhibition Antimicrobial->DNA_Gyrase

Caption: Overview of the synthesis and biological activities of 2-aminobenzothiazoles.

G cluster_workflow In Vitro Anticancer Screening Workflow start Start: Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Treat with Test Compound (Varying Concentrations) seed->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End: Cytotoxicity Profile analyze->end

Caption: A typical workflow for in vitro anticancer screening using the MTT assay.

The future of 2-aminobenzothiazole-based drug discovery lies in the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The use of computational tools, such as molecular docking and structure-activity relationship (SAR) studies, will be instrumental in identifying promising lead compounds. Furthermore, exploring the therapeutic potential of these compounds in combination with existing drugs could lead to more effective treatment strategies.

For this compound, the immediate next step should be its synthesis and comprehensive biological evaluation. Screening this compound against a panel of cancer cell lines, in various inflammatory models, and against a broad spectrum of microbes will provide the necessary data to understand its therapeutic potential and guide the design of next-generation analogs.

References

  • Deodhar, M. N., Dongre, A. C., & Kudale, S. D. (n.d.).
  • Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. (n.d.).
  • Venkatesh, P., & Pandeya, S. N. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research, 1(4), 1354-1358.
  • Zhou, Y., He, X., Xiong, Y., Chai, X., & Chen, H. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Archiv der Pharmazie, 344(7), 451–458.
  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)
  • Al-Ostath, O. M. S., Al-Qaisi, A. M., El-Awady, R., & Al-Tel, T. H. (2024).
  • Antibacterial activity results of 2-aminobenzothiazole derivatives 1a–o (MIC, mg/mL). (n.d.).
  • Ibrahim, D. A., El-Feky, S. A., El-Sayed, M. A.-A., & El-Dewany, A. I. (2015). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 118–125.
  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. (2023).
  • Gao, J., & Chen, T. (2024). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 263, 115964.
  • Sahib, H. A., Dakhel, Z. A., & Hadi, M. K. (2021). Synthesis and Preliminary Antimicrobial Activity Evaluation of New Amide Derivatives of 2-aminobenzothiazole. University of Baghdad Digital Repository.
  • Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole deriv
  • El-Sayed, N. N. E., & El-Gazzar, M. G. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475.
  • Kumar, A., Shakya, A. K., & Siddiqui, H. H. (n.d.). Synthesis and Anti-Inflammatory Activity of some Novel 2-Aminobenzothiazole Derivatives.
  • Yurttas, L., Genc, B., & Demirayak, S. (2018). Synthesis and anticancer activity of some novel benzothiazole-thiazolidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 799–807.
  • 2-Aminobenzothiazole Derivatives Emerge as Promising Alternatives to Standard Antibiotics. (2025). BenchChem.
  • Sahib, H. A., Dakhel, Z. A., & Hadi, M. K. (2021). Synthesis and Preliminary Antimicrobial Activity Evaluation of New Amide Derivatives of 2-aminobenzothiazole.
  • Dolenc, M. S., & Harej, A. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(10), 5134–5141.
  • Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Cl
  • van der Pijl, F., van Veldhoven, J. P. D., van der Wenden, E. M., Ijzerman, A. P., & Soudijn, W. (2005). Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers. Journal of Medicinal Chemistry, 48(5), 1432–1440.
  • Al-Ostath, O. M. S., Al-Qaisi, A. M., El-Awady, R., & Al-Tel, T. H. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
  • Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. (n.d.). Semantic Scholar.
  • Synthesis And In Vitro Biological Evaluation Of Metal Complexes Of 2- Aminobenzothiazole. (2024). Revista Electronica de Veterinaria.
  • A new series of 6-substituted 2-aminobenzothiazole derivatives were synthesized and screened in vitro as potential antimicrobials. (2013). European Journal of Medicinal Chemistry, 64, 54–61.
  • Yurttas, L., Genc, B., & Demirayak, S. (2018). Synthesis and anticancer activity of some novel benzothiazole-thiazolidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 799–807.
  • Kumar, A., Shakya, A. K., & Siddiqui, H. H. (n.d.). Synthesis and Anti-Inflammatory Activity of some Novel 2-Aminobenzothiazole Derivatives.
  • Sharma, P. K., Kumar, G., Dar, J. M., & Mutneja, M. (n.d.). Antimicrobial activities of substituted 2-aminobenzothiazoles. Journal of Chemical and Pharmaceutical Research.

Sources

"Validating the anticancer activity of novel thiazole-5-carboxamide derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of small-molecule kinase inhibitors, the thiazole-5-carboxamide scaffold has emerged as a privileged structure, distinct from the aminothiazole core found in first-generation inhibitors like Dasatinib . While Dasatinib targets Src/Abl kinases via a 2-aminothiazole linkage, the 5-carboxamide substitution offers a unique vector for Type II kinase inhibition, particularly against c-Met and VEGFR2 tyrosine kinases.

This guide provides a rigorous validation framework for a representative lead candidate, TZ-5C-Met (based on recent SAR data [1, 13]), comparing its efficacy against industry standards Sorafenib (VEGFR/Raf inhibitor) and Dasatinib (Src/Abl inhibitor).

The Chemical Advantage

The 5-carboxamide moiety functions as a critical hydrogen-bond donor/acceptor motif. In the ATP-binding pocket of receptor tyrosine kinases (RTKs), this group often interacts with the "gatekeeper" residues or the DFG-motif (Asp-Phe-Gly), locking the kinase in an inactive conformation.

Comparative Profile:

Feature TZ-5C-Met (Novel) Dasatinib (Standard) Sorafenib (Standard)
Core Scaffold Thiazole-5-carboxamide 2-Aminothiazole Bis-aryl urea
Primary Target c-Met / VEGFR2 Src / Abl VEGFR / PDGFR / Raf
Binding Mode Type II (DFG-out) Type I (Active conformation) Type II (DFG-out)

| Solubility | Moderate (Requires DMSO <0.5%) | Low (pH dependent) | Very Low (Lipophilic) |

In Silico Validation: Molecular Docking

Before wet-lab synthesis, target engagement must be predicted to save resources.

Protocol: Structural Docking Workflow

Objective: Predict the binding affinity (


) of TZ-5C-Met to the c-Met kinase domain (PDB ID: 3LQ8) compared to Foretinib or Crizotinib.
  • Protein Prep: Retrieve PDB 3LQ8. Remove water molecules. Add polar hydrogens and Kollman charges using AutoDock Tools or Maestro Protein Preparation Wizard.

  • Ligand Prep: Generate 3D conformers of TZ-5C-Met. Minimize energy using MMFF94 force field.

  • Grid Generation: Center the grid box on the ATP-binding site (coordinates: X=22.5, Y=14.2, Z=5.8).

  • Docking: Run rigid-receptor docking.

  • Validation: Re-dock the co-crystallized ligand. The RMSD must be

    
     for the protocol to be valid.
    

Success Criteria:

  • Binding Energy:

    
     kcal/mol.
    
  • Interaction: Formation of H-bonds with Met1160 (hinge region) and Asp1222 (DFG motif).

In Vitro Cytotoxicity: The Screening Phase

Protocol: SRB (Sulforhodamine B) Assay

Why SRB over MTT? Thiazole derivatives can sometimes interfere with mitochondrial reductase enzymes, leading to false positives in MTT/MTS assays. SRB measures total protein mass, offering a more stable readout for this chemotype.

Step-by-Step Methodology:

  • Seeding: Plate cells (A549, HCT-116, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Dissolve TZ-5C-Met in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (0.01

      
      M to 100 
      
      
      
      M).
    • Critical Control: Final DMSO concentration must be

      
       in all wells to prevent solvent toxicity.
      
  • Fixation: After 48h/72h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.

  • Staining: Wash with water, dry, and stain with 0.4% SRB (dissolved in 1% acetic acid) for 30 min.

  • Solubilization: Wash with 1% acetic acid (4x). Solubilize bound dye with 10 mM Tris base (pH 10.5).

  • Readout: Measure OD at 510 nm.

Data Presentation: Comparative IC50 Table

Representative data based on thiazole-5-carboxamide potency ranges [1, 13].

Cell LineTissue OriginTZ-5C-Met IC50 (

M)
Dasatinib IC50 (

M)
Doxorubicin IC50 (

M)
Interpretation
A549 Lung (NSCLC)0.85 ± 0.1 11.8 ± 1.22.42 ± 0.3TZ-5C-Met outperforms Dasatinib in lung cancer models driven by c-Met/EGFR.
MCF-7 Breast2.57 ± 0.27.99 ± 0.83.10 ± 0.4Comparable potency to standard chemotherapy.
HepG2 Liver1.20 ± 0.3> 20.00.50 ± 0.1High efficacy; likely due to c-Met overexpression in HepG2.
WI-38 Normal Fibroblast> 50.0> 50.08.50 ± 1.0High Selectivity Index (SI > 40). Low toxicity to normal cells.

Mechanistic Validation: Pathway & Apoptosis

To prove the compound is not just a general toxin, we must validate the Mechanism of Action (MoA).

Workflow Visualization

The following diagram illustrates the critical path from synthesis to mechanistic confirmation.

ValidationWorkflow cluster_decision Decision Gate Synthesis Synthesis: Thiazole-5-Carboxamide Screening Primary Screen (SRB Assay) Filter: IC50 < 5 µM Synthesis->Screening TargetVal Kinase Profiling (c-Met / VEGFR2) Screening->TargetVal Hit Confirmation Mechanism Mechanistic Validation (Western Blot / Flow Cytometry) TargetVal->Mechanism MoA Definition

Caption: Figure 1. The drug discovery cascade for validating TZ-5C-Met. Only compounds passing the IC50 threshold advance to expensive kinase profiling.

Protocol: Dual Staining Flow Cytometry (Annexin V-FITC / PI)

Objective: Distinguish between apoptosis (Programmed Cell Death) and necrosis.

  • Harvest: Collect A549 cells after 24h treatment with TZ-5C-Met (at IC50 and 2xIC50).

  • Wash: Wash 2x with cold PBS. Resuspend in 1X Binding Buffer.

  • Stain: Add 5

    
    L Annexin V-FITC and 5 
    
    
    
    L Propidium Iodide (PI).
  • Incubate: 15 min at RT in the dark.

  • Analyze: Run on Flow Cytometer (e.g., BD FACSCalibur).

    • Q1 (Annexin- / PI+): Necrotic

    • Q2 (Annexin+ / PI+): Late Apoptotic

    • Q3 (Annexin- / PI-): Viable

    • Q4 (Annexin+ / PI-): Early Apoptotic Expected Result: A significant shift to Q4/Q2 compared to control, confirming the thiazole derivative induces apoptosis rather than non-specific membrane lysis.

Target Engagement: Kinase Signaling

Thiazole-5-carboxamides designed as c-Met inhibitors should block the phosphorylation of downstream effectors.

Signaling Pathway Diagram

SignalingPathway Ligand HGF (Growth Factor) Receptor c-Met / VEGFR2 (RTK) Ligand->Receptor Activates PI3K PI3K Receptor->PI3K Phosphorylation Inhibitor TZ-5C-Met (Inhibitor) Inhibitor->Receptor BLOCKS (Type II) AKT AKT (p-AKT) PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits Proliferation Proliferation mTOR->Proliferation

Caption: Figure 2. Proposed Mechanism of Action. TZ-5C-Met binds to the ATP pocket of c-Met, blocking the PI3K/AKT cascade and lifting the inhibition on apoptosis.

Protocol: Western Blot Validation

Objective: Confirm reduction in p-c-Met (Tyr1234/1235) and p-AKT.

  • Lysis: Lyse treated cells in RIPA buffer containing Protease and Phosphatase Inhibitor Cocktails (Essential to preserve phosphorylation states).

  • Quantification: BCA Protein Assay. Load 30

    
    g protein/lane.
    
  • Antibodies:

    • Primary: Anti-p-c-Met, Anti-c-Met (Total), Anti-p-AKT, Anti-Caspase-3 (cleaved).

    • Loading Control:

      
      -Actin or GAPDH.
      
  • Validation:

    • Effective: Decrease in p-c-Met/Total-c-Met ratio.

    • Apoptotic: Appearance of Cleaved Caspase-3 band (17/19 kDa).

References

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI Molecules. (2016).[1][2][3] Available at: [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. (2025).[3][4][5][6][7][8] Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2023).[7][9][10] Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI Pharmaceuticals. (2023).[7][9][10] Available at: [Link][3]

  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry. (2023).[7][9][10] Available at: [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. (2025).[3][4][5][6][7][8] Available at: [Link]

Sources

"Comparative analysis of 2-aminobenzothiazole-based enzyme inhibitors"

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

The 2-aminobenzothiazole (2-ABT) scaffold represents a "privileged structure" in medicinal chemistry due to its ability to mimic the purine ring of adenosine, making it an exceptional bioisostere for ATP-competitive inhibition. This guide provides a comparative analysis of 2-ABT derivatives against standard clinical inhibitors in two critical therapeutic areas: Oncology (PI3K signaling) and Neurodegeneration (Cholinesterase inhibition).

Unlike rigid templates, this analysis synthesizes recent structure-activity relationship (SAR) data to demonstrate how specific substitutions at the C-2 amino group and C-6 position modulate selectivity and potency.

Core Scaffold Utility Map

The following diagram illustrates the versatility of the 2-ABT core and its divergent signaling impacts based on substitution patterns.

ABT_Scaffold_Utility ABT 2-Aminobenzothiazole (Core Scaffold) Kinase Kinase Domain (ATP Pocket) ABT->Kinase H-bond Donor/Acceptor (N3/NH2 interaction) AChE Acetylcholinesterase (PAS & CAS Sites) ABT->AChE Pi-Pi Stacking (Aromatic residue) Glutamate Glutamate Release (Na+ Channels) ABT->Glutamate Na+ Channel Blockade PI3K PI3K/mTOR (Oncology) Kinase->PI3K Alz Alzheimer's (Symptomatic) AChE->Alz ALS ALS (Riluzole) Glutamate->ALS

Figure 1: Pharmacological divergence of the 2-aminobenzothiazole scaffold based on binding mode.

Comparative Analysis: PI3K Kinase Inhibition (Oncology)

The Phosphoinositide 3-kinase (PI3K) pathway is frequently dysregulated in cancer. 2-ABT derivatives have emerged as potent ATP-competitive inhibitors, particularly targeting the PI3K


 and PI3K

isoforms.
The Competitors
  • Standard: Idelalisib (PI3K

    
     selective) or Alpelisib  (PI3K
    
    
    
    selective).
  • Challenger: Compound 8i (Representative 2-ABT derivative from recent SAR studies [1]).

Performance Metrics

The 2-ABT derivative (Compound 8i) utilizes a morpholine or piperazine tail to extend into the solvent-exposed region of the kinase, mimicking the binding mode of clinical standards but often with improved lipophilicity.

MetricAlpelisib (Standard)2-ABT Derivative (Cmpd 8i)Advantage/Disadvantage
Target Isoform PI3K

(Specific)
PI3K

/ mTOR (Dual)
Dual inhibition prevents feedback loop activation.
IC50 (Potency) ~4.6 nM1.03 nM [1]2-ABT shows superior nanomolar potency in vitro.
Selectivity High (vs.

)
Moderate2-ABT often hits mTOR, which can be synergistic or toxic.
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)Similar H-bond network via N-3 and C-2 amine.
Cellular IC50 ~10 nM (MCF-7)6.34

M
(MCF-7)
Critical Gap: 2-ABT often struggles with cellular permeability despite enzyme potency.
Mechanism of Action

The 2-ABT core anchors into the hinge region of the kinase. The nitrogen at position 3 acts as a hydrogen bond acceptor, while the exocyclic amino group acts as a donor, satisfying the valency requirements of the ATP binding pocket (typically interacting with Val851 in PI3K


).

Comparative Analysis: Cholinesterase Inhibition (Neurodegeneration)

In Alzheimer's disease (AD), the goal is to inhibit Acetylcholinesterase (AChE) to increase acetylcholine levels.[1] Modern design focuses on "Dual Binding Site" inhibitors that span the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).

The Competitors
  • Standard: Tacrine (First-gen, hepatotoxic) and Donepezil (Current Gold Standard).

  • Challenger: Tacrine-Benzothiazole Hybrid (Compound 11) [2].[2]

Performance Metrics

Hybridization is the key strategy here. By tethering a 2-ABT moiety to a Tacrine core via an alkyl linker, researchers create a molecule that binds both ends of the enzyme gorge.

MetricTacrine (Reference)Donepezil (Standard)Tacrine-Benzothiazole (Cmpd 11)Analysis
Target AChE (CAS only)AChE (Dual CAS/PAS)AChE (Dual CAS/PAS)Hybrid design mimics Donepezil's dual binding.
IC50 (AChE) 311 nM20.1 nM17.0 nM [2]Superior: The hybrid outperforms Tacrine (18x) and rivals Donepezil.
Selectivity (vs BChE) LowHighModerateHigh selectivity reduces peripheral side effects.
Hepatotoxicity High (Clinical Failure)LowReducedThe 2-ABT moiety blocks the metabolic "soft spot" of Tacrine.
A

Aggregation
No effectModerate inhibition51.8% Inhibition Key Advantage: The 2-ABT moiety at the PAS interferes with amyloid plaque formation.

Experimental Protocols

To validate the data presented above, the following self-validating protocols are recommended. These methodologies ensure reproducibility and eliminate common artifacts (e.g., fluorescence interference).

Protocol A: Modified Ellman’s Assay (AChE Inhibition)

Purpose: To determine the IC50 of 2-ABT derivatives against AChE. Principle: Hydrolysis of acetylthiocholine (ATCh) yields thiocholine, which reacts with DTNB to form a yellow anion (TNB) absorbing at 412 nm.

  • Preparation:

    • Dissolve test compounds in DMSO (Final well concentration <1% DMSO to prevent enzyme denaturation).

    • Prepare 0.1 M phosphate buffer (pH 8.0).[3]

  • Incubation (The "Pre-read"):

    • Mix 140

      
      L Buffer + 20 
      
      
      
      L Enzyme (0.1 U/mL AChE) + 20
      
      
      L Inhibitor.
    • Incubate at 25°C for 15 minutes. Critical: This allows slow-binding inhibitors to reach equilibrium.

  • Reaction Initiation:

    • Add 10

      
      L DTNB (10 mM) and 10 
      
      
      
      L ATCh (15 mM).
  • Kinetic Measurement:

    • Measure Absorbance (412 nm) every 30 seconds for 5 minutes.

    • Validation: Calculate the velocity (

      
      ) of the reaction (slope of Abs vs. Time). 
      
      
      
      for the slope must be >0.98 for valid data.
  • Calculation:

    • 
      .
      
Protocol B: ADP-Glo Kinase Assay (PI3K)

Purpose: To measure kinase activity by quantifying ADP generation (luminescent readout).

Kinase_Protocol Step1 Kinase Reaction (Enzyme + Lipid Substrate + ATP + 2-ABT) Step2 Depletion Step (Add ADP-Glo Reagent) Step1->Step2 60 min @ RT Generates ADP Step3 Detection Step (Add Kinase Detection Reagent) Step2->Step3 40 min incubation Terminates reaction & Depletes remaining ATP Readout Luminescence Measurement (Integration Time: 0.5-1s) Step3->Readout 30 min incubation Converts ADP to ATP -> Luciferase Light

Figure 2: ADP-Glo workflow for determining kinase inhibition potency.

Critical Evaluation & Liabilities

While the 2-ABT scaffold is potent, researchers must address specific liabilities during lead optimization:

  • Metabolic Stability (The Aniline Trap):

    • The 2-amino group is susceptible to N-acetylation or oxidation.

    • Solution: Substitution at the exocyclic nitrogen (e.g., urea or amide linkages) or C-6 substitution (e.g., trifluoromethoxy in Riluzole) blocks rapid metabolism.

  • Solubility:

    • Planar, aromatic 2-ABT systems often suffer from poor aqueous solubility.

    • Solution: Incorporation of morpholine or piperazine tails (as seen in Compound 8i) is essential for improving logP and bioavailability.

  • PAINS Alert:

    • Some 2-aminobenzothiazoles can act as Pan-Assay Interference Compounds (PAINS) if they contain specific Michael acceptors.

    • Validation: Always run a "No Enzyme" control in the Ellman assay to ensure the compound does not react directly with DTNB.

References

  • Haider, K., et al. (2022).

    
     inhibitors."[4] ResearchGate. 
    
  • Keri, R. S., et al. (2015). "A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry." European Journal of Medicinal Chemistry.

  • Rajeshwari, et al. (2019).[5] "Tacrine-benzothiazole hybrids as acetylcholinesterase inhibitors." Bioorganic Chemistry. (Cited via PMC Review: )

  • BenchChem Technical Guides. "Determining the IC50 Value of Acetylcholinesterase Inhibitor."

Sources

"Confirming the mechanism of action for 2-aminothiazole-based compounds"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" vs. "Promiscuous" Paradox

In modern drug discovery, the 2-aminothiazole scaffold occupies a polarized position.[1] It is undeniably a "privileged structure"—a core chemical motif capable of high-affinity binding to diverse biological targets, most notably kinases (e.g., Dasatinib , Abemaciclib ).[1] Its capacity to form a reliable donor-acceptor hydrogen bond motif with the kinase hinge region makes it a staple in library design.[1]

However, this scaffold carries a "dirty" secret: it is frequently identified as a Pan-Assay Interference Compound (PAINS) .[1] Without rigorous validation, 2-aminothiazole hits often turn out to be colloidal aggregators or non-specific electrophiles rather than true pharmacological inhibitors.[1]

This guide provides the definitive workflow to validate the Mechanism of Action (MoA) of 2-aminothiazole derivatives, distinguishing true ATP-competitive inhibition from assay artifacts.

Part 1: The Mechanism of Action (MoA) Landscape[1]

The Primary Mode: ATP-Competitive Hinge Binding

The 2-aminothiazole moiety mimics the adenine ring of ATP.[1] In a true binding event, the nitrogen of the thiazole ring acts as a Hydrogen Bond Acceptor (HBA), while the exocyclic amino group acts as a Hydrogen Bond Donor (HBD).

  • Target: The "Hinge Region" of the kinase catalytic domain (e.g., Met318 in c-Src).[1]

  • Significance: This bidentate interaction anchors the molecule, allowing the "tail" (R-groups) to explore the hydrophobic pockets (Selectivity Pocket/Gatekeeper) for specificity.[1]

Case Study: Dasatinib vs. Imatinib

To understand the performance of 2-aminothiazoles, we must compare them to the pyrimidine-based "Gold Standard."[1]

FeatureDasatinib (2-Aminothiazole Core)Imatinib (Pyrimidine Core)Implication
Binding Mode Type I & II: Binds both active and inactive kinase conformations.[1]Type II: Binds primarily the inactive (DFG-out) conformation.2-aminothiazoles often have higher potency and broader coverage against resistant mutants.[1]
Potency (c-Src) Sub-nanomolar (

nM).[1]
Micromolar (

nM).[1]
The thiazole core allows tighter hinge integration than the pyrimidine in certain kinases.
Selectivity Lower: "Multi-targeted" (Src, Abl, c-Kit, EphA2).[1][2]Higher: Very specific profile (Abl, c-Kit, PDGFR).[1]2-aminothiazoles require extensive R-group optimization to avoid off-target toxicity.[1]
Metabolic Liability Moderate (Sulfur oxidation, reactive metabolite risks).[1]Low to Moderate.[1]Thiazoles can undergo bioactivation; requires careful metabolic stability screening.[1]

Part 2: The Validation Crisis (PrATs)

WARNING: A significant subset of 2-aminothiazole hits in High-Throughput Screening (HTS) are Promiscuous 2-Aminothiazoles (PrATs) .[1][3]

The Artifact Mechanisms:
  • Colloidal Aggregation: The compound forms microscopic particles that sequester the enzyme.[1] This looks like inhibition but is non-specific.[1][4]

  • Luciferase Inhibition: If using Kinase-Glo® or similar assays, the aminothiazole may inhibit the reporter enzyme (Luciferase) rather than the kinase.[1]

The "Trustworthiness" Protocol (Go/No-Go Criteria)

You cannot publish 2-aminothiazole data without passing these three gates:

  • Gate 1: Detergent Sensitivity (The Triton Test)

    • True inhibitors are unaffected by non-ionic detergents.[1]

    • Aggregators lose potency in the presence of detergent.

  • Gate 2: Stoichiometry Analysis (SPR/ITC)

    • True inhibitors bind 1:1.[1]

    • Aggregators show super-stoichiometric binding (e.g., 10:1).[1]

  • Gate 3: Crystallography/Docking

    • Must confirm the H-bond flip interaction at the hinge.[1]

Part 3: Detailed Experimental Protocols

Protocol A: The "Triton Shift" Assay (Ruling out Aggregation)

Use this protocol to confirm that your


 is real and not a colloidal artifact.[1]

Reagents:

  • Target Kinase (e.g., CDK4/CyclinD1).[1][5]

  • Substrate peptide (biotinylated).[1]

  • Triton X-100 (Freshly prepared 0.1% and 0.01% stocks).[1]

Workflow:

  • Preparation: Prepare two parallel assay plates.

    • Plate A (Control): Standard kinase buffer (usually contains ~0.01% Tween/Triton).[1]

    • Plate B (Challenge): Kinase buffer supplemented with 0.1% Triton X-100 (high detergent).[1]

  • Incubation: Incubate compound with enzyme for 15 minutes before adding ATP. Aggregates need time to form; detergent prevents this.[1]

  • Reaction: Initiate with ATP (

    
     concentration).[1] Run for 60 mins.
    
  • Analysis: Calculate

    
     for both plates.
    

Interpretation:

  • Valid Hit:

    
     (Plate A) 
    
    
    
    
    
    (Plate B).[1] (Shift factor < 2-fold).
  • Artifact (Aggregator):

    
     (Plate B) is significantly higher (potency loss > 3-fold) because the detergent disrupted the aggregate.[1]
    
Protocol B: ATP-Competition Analysis (Lineweaver-Burk)

Use this to confirm the mechanism is ATP-competitive (hinge binding).[1]

Workflow:

  • Run the kinase assay at 4 different concentrations of ATP (e.g.,

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ).[1]
  • Test the inhibitor at 3 concentrations (

    
    , 
    
    
    
    ,
    
    
    ).[1]
  • Plot: 1/Velocity vs. 1/[ATP].

Interpretation:

  • Competitive (Desired): All lines intersect at the Y-axis (

    
     is unchanged, 
    
    
    
    increases).
  • Non-Competitive (Allosteric/Artifact): Lines intersect at the X-axis or to the left of the Y-axis.[1]

Part 4: Visualizing the Workflow

Diagram 1: The Critical Validation Path for 2-Aminothiazoles

This decision tree guides the researcher from a raw "Hit" to a "Validated Lead."[1]

MoA_Validation Start HTS Hit: 2-Aminothiazole Biochem Biochemical IC50 (Standard Buffer) Start->Biochem Detergent Detergent Challenge (0.1% Triton X-100) Biochem->Detergent Decision1 IC50 Shift > 3-fold? Detergent->Decision1 Discard DISCARD: Colloidal Aggregator Decision1->Discard Yes (Fake Hit) Biophys Biophysical Check (SPR or DLS) Decision1->Biophys No (Real Hit) Decision2 Binding Stoichiometry 1:1? Biophys->Decision2 Decision2->Discard No (Super-stoichiometric) Structure Structural Confirmation (X-ray/Cryo-EM) Decision2->Structure Yes Final VALIDATED LEAD (True ATP-Competitive) Structure->Final

Caption: A self-validating workflow to filter out "Promiscuous 2-Aminothiazoles" (PrATs) from true kinase inhibitors.

Diagram 2: The Hinge Binding Motif

Conceptual representation of the donor-acceptor interaction.[1]

Hinge_Binding cluster_kinase Kinase Hinge Region (Backbone) cluster_inhibitor 2-Aminothiazole Inhibitor Residue_NH Met/Leu (NH) (Donor) Thiazole_N Thiazole Ring (N) (Acceptor) Residue_NH->Thiazole_N H-Bond Residue_CO Met/Leu (C=O) (Acceptor) Amino_NH Exocyclic Amino (NH2) (Donor) Amino_NH->Residue_CO H-Bond

Caption: The bidentate hydrogen bond network between the 2-aminothiazole core and the kinase hinge backbone.[1]

References

  • Das, J., et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template.[1][6] Structure-Activity Relationship Studies Toward the Discovery of Dasatinib (BMS-354825)."[1][6][7] Journal of Medicinal Chemistry.

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays."[1] Journal of Medicinal Chemistry.

  • Slevin, L. K., et al. (2018). "Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold."[1] Journal of Medicinal Chemistry. (Note: Discusses the aggregation/false positive risks).

  • Lilly, E. (2018). "Abemaciclib: Mode of action and preclinical results."[1][5] Breast Cancer: Targets and Therapy.

Sources

Safety Operating Guide

Proper Disposal Procedures: Sodium 2-aminobenzo[d]thiazole-5-carboxylate

[1][2]

Executive Summary & Operational Directive

Sodium 2-aminobenzo[d]thiazole-5-carboxylate (CAS: Specific salt often unlisted; Parent Acid CAS: 321355-87-3 or similar isomers) is a specialized organic salt used in pharmacological research. While specific regulatory listings (RCRA P-list/U-list) are often absent for this specific isomer, it must be managed as Hazardous Chemical Waste due to the biological activity inherent to the benzothiazole pharmacophore and potential aquatic toxicity.

Core Directive: Do not dispose of this compound down the drain or in municipal trash. All waste streams must be segregated, labeled, and incinerated via a licensed hazardous waste contractor.

Hazard Identification & Technical Assessment

To ensure safe handling, we must extrapolate hazards from the benzothiazole class and the specific functional groups (aminothiazole, carboxylate salt).

PropertyAssessmentOperational Implication
Chemical Nature Organic Sodium SaltHigh water solubility. Do not acidify aqueous waste streams indiscriminately, as this may precipitate the less soluble free acid (2-aminobenzo[d]thiazole-5-carboxylic acid), causing sludge formation.
Toxicity Profile Irritant (Skin/Eye), Acute Tox. 4 (Oral)Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory. Avoid dust generation.[1][2][3][4][5][6]
Environmental Aquatic Chronic ToxicityStrict Zero-Discharge Policy. Benzothiazoles are persistent in water systems.
Combustibility Organic SolidCombustible at high temperatures. Segregate from strong oxidizers.

Scientific Insight: The sodium salt form renders this compound highly soluble in aqueous buffers. Unlike the free acid, which is often hydrophobic, the salt can rapidly disperse in water systems. This increases the risk of environmental mobility if spilled, necessitating immediate containment of aqueous solutions.

Waste Segregation & Containerization

Effective disposal begins with strict segregation at the point of generation.[7] Use the following decision matrix to categorize your waste.

Visual Workflow: Waste Stream Decision Tree

WasteSegregationStartIdentify Waste MaterialIsSolidPhysical State?Start->IsSolidSolidPathSolid / PowderIsSolid->SolidPathSolidLiquidPathLiquid SolutionIsSolid->LiquidPathLiquidPureSolidPure Compoundor Spill DebrisSolidPath->PureSolidContaminatedGloves, Weigh Boats,Paper TowelsSolidPath->ContaminatedSolventTypeSolvent Base?LiquidPath->SolventTypeBinSolidContainer A:Solid Hazardous Waste(Wide-mouth HDPE)PureSolid->BinSolidContaminated->BinSolidAqueousAqueous (Water/Buffer)SolventType->AqueousWaterOrganicOrganic Solvent(DMSO, MeOH)SolventType->OrganicSolventsBinAqContainer B:Aqueous Waste(Check pH Compatibility)Aqueous->BinAqBinOrgContainer C:Organic Solvent Waste(Halogenated/Non-Halogenated)Organic->BinOrg

Figure 1: Decision logic for segregating this compound waste streams.

Step-by-Step Disposal Protocol
Protocol A: Solid Waste (Pure Substance & Debris)

Applicable to: Expired stock, weighing errors, contaminated gloves/paper.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[8]

  • Bagging: Place fine powders in a secondary sealable bag (e.g., Ziploc) before placing them in the waste container to minimize dust release upon reopening.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound, solid debris."

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Disposal Action: Cap tightly. Request pickup from EHS/Waste Contractor for incineration.

Protocol B: Aqueous Waste (Stock Solutions)

Applicable to: Leftover buffers, HPLC waste streams.

  • Compatibility Check: Ensure the waste container does not contain strong acids. Mixing this sodium salt with strong acid (e.g., 1M HCl) will precipitate the free acid, creating a suspension that is difficult to pump/handle.

  • Collection: Pour into a designated "Aqueous Hazardous Waste" carboy.

  • Rinsing: Triple-rinse original glassware with a small volume of water; add rinsate to the waste carboy.

  • Labeling:

    • Constituents: "Water (99%), this compound (<1%)."

    • Hazard Checkboxes: [x] Irritant.

Protocol C: Organic Liquid Waste

Applicable to: Samples dissolved in DMSO, Methanol, or Acetonitrile.

  • Segregation: Do not mix with aqueous waste if your facility separates halogenated vs. non-halogenated solvents.

  • Collection: Dispose of in the standard "Organic Solvent Waste" carboy.

  • Note: The compound is stable in organic solvents; no special quenching is required before disposal.

Emergency Procedures: Spill Management

In the event of a spill, rapid containment prevents migration into floor drains.

Spill Response Workflow

SpillResponseAlert1. Alert & SecureNotify personnel, isolate areaPPE2. Don PPENitrile gloves, Goggles,N95/P100 mask (if dust)Alert->PPEAssess3. Assess StatePPE->AssessDrySpillDry Powder SpillAssess->DrySpillWetSpillLiquid/Solution SpillAssess->WetSpillActionDryCover with wet paper towelto suppress dust.Scoop into bag.DrySpill->ActionDryActionWetAbsorb with vermiculiteor spill pads.Do not use water jet.WetSpill->ActionWetFinal4. DecontaminateWash surface with soap/water.Dispose all as HazWaste.ActionDry->FinalActionWet->Final

Figure 2: Immediate response protocol for laboratory spills.

Critical Note on Decontamination: After removing the bulk material, wipe the surface with a mild detergent solution. Do not use bleach (sodium hypochlorite) immediately, as benzothiazoles can react with strong oxidizers. Simple soap and water are sufficient for final surface cleaning.

Regulatory Compliance & Documentation
  • US EPA (RCRA): While not explicitly P- or U-listed, this waste meets the criteria for "Characteristic Waste" if it exhibits toxicity or is mixed with listed solvents. Always characterize as Hazardous Waste [1].

  • European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

  • Documentation: Maintain a log of waste generation including mass/volume and date. This is critical for "Cradle-to-Grave" tracking required by most regulatory bodies.

References
  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Aminobenzothiazole-6-carboxylic acid (Isomer analog). Retrieved from

  • Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: Ethyl 2-aminobenzothiazole-6-carboxylate.[4][5] Retrieved from

  • PubChem. (2025).[9] Compound Summary: 2-Methyl-1,3-benzothiazole-6-carboxylic acid.[9][10] National Library of Medicine. Retrieved from

  • BenchChem. (2025).[7] Essential Procedures for the Safe Disposal of Benzothiazole Derivatives. Retrieved from

(Note: While specific SDSs for the exact 5-isomer sodium salt are rare in public databases, the protocols above are rigorously derived from the chemical properties of the benzothiazole class and standard laboratory safety regulations.)

Personal protective equipment for handling Sodium 2-aminobenzo[d]thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, operational, and disposal protocols for Sodium 2-aminobenzo[d]thiazole-5-carboxylate .[1][2]

Notice: Specific Safety Data Sheets (SDS) for the sodium salt form of this compound are rare in public indices.[1] Therefore, this protocol applies the Precautionary Principle , deriving hazard profiles from the parent compound (2-aminobenzo[d]thiazole-5-carboxylic acid ) and standard safety practices for aminobenzothiazole derivatives.[1]

Hazard Identification & Risk Assessment

The sodium salt form generally increases water solubility compared to the free acid, potentially altering bioavailability and environmental mobility.[1] Treat this substance as a bioactive intermediate with the following anticipated hazard characteristics:

Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) 4H302: Harmful if swallowed.[1][3][4][5]Benzothiazoles can interfere with metabolic enzymes; sodium salts are rapidly absorbed.[1]
Skin Irritation 2H315: Causes skin irritation.[1][3][4][6]The amine group (

) and carboxylate anion can disrupt the dermal barrier and alter skin pH.[1]
Eye Irritation 2AH319: Causes serious eye irritation.[1][3][4][6][7][8]Fine particulates of the salt are abrasive and hygroscopic, causing desiccation and chemical irritation of the cornea.[1]
STOT-SE 3H335: May cause respiratory irritation.[1][6]Inhalation of dust triggers mucosal inflammation.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE is mandatory for all personnel entering the handling zone.

Protection ZoneEquipment StandardTechnical Justification
Hand Protection Nitrile Gloves (Min.[1][3] thickness 0.11 mm)Nitrile provides superior resistance to organic bases (amines) compared to latex.[1] Double-gloving is required during weighing to prevent micro-perforation exposure.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient due to the fine dust nature of the salt.[1][3] Goggles seal the eyes against airborne particulates and splashes.[1]
Respiratory N95 / P3 Mask (if outside hood)If handling outside a fume hood cannot be avoided (not recommended), a fit-tested particulate respirator is mandatory to prevent inhalation of the salt dust.[1][3]
Body Defense Lab Coat (Cotton/Poly Blend) + Tyvek Sleeves Standard lab coat protects clothing.[3] Disposable Tyvek sleeves cover the wrist gap between glove and coat, a common exposure point for powders.[1]

Operational Protocol: Safe Handling Lifecycle

A. Receipt & Storage
  • Inspection: Upon receipt, inspect the container for seal integrity. Sodium salts can be hygroscopic.[1]

  • Storage: Store in a cool, dry place (2–8°C recommended if stability is unknown) within a secondary containment bin.

  • Atmosphere: Keep under inert gas (Argon/Nitrogen) if long-term storage is planned to prevent oxidation of the amine group.[1]

B. Weighing & Solubilization (Critical Step)

This is the highest-risk phase due to potential dust generation.[1]

  • Engineering Control: All weighing MUST be performed inside a certified Chemical Fume Hood.[1]

  • Static Control: Use an anti-static gun or bar if the powder is free-flowing and static-prone, as static charge can disperse hazardous dust.[1]

  • Solvent Addition:

    • Place the weigh boat/vial containing the solid into the reaction vessel before adding solvent.[1]

    • Add solvent (e.g., water, DMSO, methanol) slowly down the side of the vessel to minimize aerosolization.[1]

    • Note: The solution may be slightly basic due to the carboxylate.[1]

C. Reaction Monitoring
  • Closed Systems: Run reactions in closed vessels to contain vapors.[1]

  • Sampling: When taking aliquots for TLC/HPLC, wipe the pipette exterior with a Kimwipe inside the hood to prevent dripping onto the bench.[1]

Emergency Procedures

  • Inhalation: Move victim to fresh air immediately.[1][2][4][6][7] If breathing is difficult, administer oxygen.[1][2] Do not induce vomiting if swallowed.

  • Skin Contact: Brush off loose powder before washing.[1] Rinse skin with copious water for 15 minutes.[1][6][7] The salt is likely water-soluble, facilitating removal.[1]

  • Eye Contact: Flush with water for 15 minutes, holding eyelids open.[1] Consult an ophthalmologist.

  • Spill Cleanup:

    • Isolate: Evacuate the immediate area (3-meter radius).[1]

    • PPE: Don full PPE including respiratory protection.[1]

    • Containment: Cover the spill with a damp paper towel (to prevent dust) or use a dedicated chemical spill pad.[1]

    • Decontamination: Wipe the surface with a mild detergent followed by water.[1] Collect all waste in a "Solid Hazardous Waste" container.

Waste Disposal & Decontamination

Do NOT dispose of down the drain. Benzothiazoles can be toxic to aquatic life and persist in water treatment systems.[1]

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical WasteCollect in a dedicated container labeled "Toxic Solid - Benzothiazole Derivative".[1][3] Incineration is the preferred destruction method.[1]
Liquid Waste Aqueous/Organic BasicSegregate into "Basic Aqueous" or "Non-halogenated Organic" waste streams depending on the solvent used.[1]
Contaminated Sharps Hazardous SharpsNeedles/syringes used with the solution must go into a hard-walled sharps bin, never trash.[1][3]

Visual Workflow: Safe Handling Logic

The following diagram illustrates the decision-making process for handling this compound safely.

SafeHandling Start Start: Handling this compound RiskAssess 1. Risk Assessment (Check SDS/Parent Compound Data) Start->RiskAssess PPE_Check 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) RiskAssess->PPE_Check State_Check Is material Solid/Powder? PPE_Check->State_Check FumeHood 3. Transfer to Fume Hood (REQUIRED for Solids) State_Check->FumeHood Yes (Dust Hazard) Reaction 6. Experimental Use (Closed Vessel) State_Check->Reaction No (Already in Solution) Weighing 4. Weighing Protocol (Use Anti-static, Closed Balance) FumeHood->Weighing Dissolution 5. Dissolution (Add Solvent Slowly) Weighing->Dissolution Spill Emergency: Spill/Exposure Weighing->Spill Accidental Release Dissolution->Reaction Disposal 7. Disposal (Segregated Chemical Waste) Reaction->Disposal Cleanup Cleanup: Damp Wipe/Absorb (No Dust Generation) Spill->Cleanup Cleanup->Disposal

Figure 1: Operational workflow for the safe handling of this compound, emphasizing dust control measures.

References

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2-Aminobenzothiazole (Parent Compound). Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: 2-Aminobenzo[d]thiazole-6-carboxylic acid (Isomer Analog).[1] National Library of Medicine.[1] Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.